7-Ethyl-1H-indole-5-carboxylic acid
Description
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
7-ethyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c1-2-7-5-9(11(13)14)6-8-3-4-12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14) |
InChI Key |
FDJWWEBSXOPHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1)C(=O)O)C=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
7-Ethyl-1H-indole-5-carboxylic Acid: Chemical Structure, Synthesis, and Application in P2X7 Receptor Antagonism
Executive Summary
7-Ethyl-1H-indole-5-carboxylic acid is a highly specialized bicyclic heteroaromatic building block utilized extensively in modern medicinal chemistry. Its unique structural motif—an indole core functionalized with an ethyl group at the C7 position and a carboxylic acid at the C5 position—makes it an ideal precursor for synthesizing high-affinity P2X7 receptor antagonists. This technical guide provides an in-depth analysis of its physicochemical properties, a mechanistic breakdown of its synthesis via the Gassman indole protocol, and its critical role in neuroinflammatory drug discovery.
Chemical Identity & Physicochemical Profiling
Understanding the steric and electronic profile of 7-ethyl-1H-indole-5-carboxylic acid is essential for downstream amide coupling reactions. The C7-ethyl group provides critical lipophilic bulk that influences receptor pocket binding, while the C5-carboxylic acid serves as the primary conjugation site.
| Property | Value |
| Chemical Name | 7-Ethyl-1H-indole-5-carboxylic acid |
| CAS Registry Number | 1554293-46-7 |
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| SMILES String | O=C(O)C1=CC(CC)=C2C(C=CN2)=C1 |
| InChI Key | FDJWWEBSXOPHLD-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
Mechanistic Synthesis Pathway: The Gassman Indole Protocol
The de novo construction of the 7-ethyl-1H-indole-5-carboxylic acid core is most efficiently achieved via the Gassman Indole Synthesis [1]. This one-pot, multi-step cascade reaction allows for the regioselective formation of substituted indoles from aniline derivatives.
Causality in Experimental Design:
-
N-Chlorination: The sequence begins with the oxidation of methyl 4-amino-3-ethylbenzoate using tert-butyl hypochlorite (t-BuOCl) at -78°C. The cryogenic temperature is critical; it prevents the spontaneous, uncontrolled decomposition of the highly reactive N-chloroaniline intermediate.
-
Sulfonium Salt Formation: The addition of a β-carbonyl sulfide (e.g., methylthioacetone) generates an azasulfonium salt. The sulfur atom acts as a temporary nucleophile, bridging the aniline nitrogen and the incoming carbon framework.
-
[2,3]-Sigmatropic Rearrangement: The introduction of triethylamine (Et3N) deprotonates the sulfonium ion, forming a sulfonium ylide. This ylide rapidly undergoes a Sommelet-Hauser-type[2,3]-sigmatropic rearrangement, transferring the carbon chain to the ortho-position of the aromatic ring, followed by cyclization to form the indole core[1].
-
Desulfurization & Hydrolysis: The resulting 3-thiomethylindole derivative is subjected to chemoselective desulfurization using Raney Nickel, which removes the sulfur moiety without reducing the indole double bond. Finally, base-catalyzed ester hydrolysis yields the free carboxylic acid.
Figure 1: Mechanistic workflow of the Gassman Indole Synthesis for 7-Ethyl-1H-indole-5-carboxylic acid.
Application in Drug Discovery: P2X7 Receptor Antagonism
7-Ethyl-1H-indole-5-carboxylic acid is a privileged scaffold in the development of P2X7 receptor antagonists[2]. The P2X7 receptor is an ATP-gated ionotropic channel heavily expressed on microglial and immune cells. Prolonged activation by high concentrations of extracellular ATP leads to macropore formation, K+ efflux, and the subsequent activation of the NLRP3 inflammasome, triggering the release of pro-inflammatory cytokines like IL-1β and IL-18[2].
By coupling the C5-carboxylic acid of the indole with various cyclic amines (e.g., 1-hydroxy-cyclohexylmethylamine), researchers generate potent indole carboxamide derivatives[3]. The C7-ethyl group is structurally vital; it occupies a specific hydrophobic pocket within the P2X7 allosteric site, significantly enhancing the compound's binding affinity and CNS penetrance compared to unsubstituted analogs[2].
Figure 2: P2X7 receptor signaling pathway and the pharmacological intervention by indole carboxamide antagonists.
Experimental Methodology & Analytical Validation
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the synthesis and characterization of 7-ethyl-1H-indole-5-carboxylic acid.
Step-by-Step Synthesis Protocol
-
N-Chlorination: Dissolve methyl 4-amino-3-ethylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction mixture to -78°C using a dry ice/acetone bath. Dropwise add tert-butyl hypochlorite (1.05 eq) while maintaining the internal temperature below -70°C. Stir for 15 minutes.
-
Sulfonium Salt Formation: Slowly add methylthioacetone (1.1 eq) dissolved in DCM. Stir the mixture at -78°C for 2 hours to ensure complete formation of the azasulfonium salt.
-
Rearrangement & Cyclization: Add anhydrous triethylamine (1.5 eq) dropwise. Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the intermediate via silica gel chromatography.
-
Desulfurization: Dissolve the intermediate in ethanol. Add an excess of Raney Nickel slurry (W2). Stir vigorously at room temperature under a hydrogen atmosphere (1 atm) for 6 hours. Filter the mixture carefully through a pad of Celite (Caution: Raney Nickel is highly pyrophoric). Concentrate the filtrate in vacuo.
-
Hydrolysis: Dissolve the resulting methyl 7-ethyl-1H-indole-5-carboxylate in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at 50°C for 12 hours. Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under high vacuum to afford 7-ethyl-1H-indole-5-carboxylic acid.
Analytical Validation
A robust analytical framework is required to confirm the structural integrity of the synthesized compound:
-
LC-MS (ESI): Expected exact mass for C₁₁H₁₁NO₂ is 189.08 Da. The mass spectrum should exhibit a clear [M-H]⁻ peak at m/z 188.1 in negative ion mode, confirming the presence of the carboxylic acid moiety.
-
¹H NMR (400 MHz, DMSO-d₆):
- 12.45 (br s, 1H) - Carboxylic acid OH.
- 11.30 (br s, 1H) - Indole NH.
- 8.15 (d, J = 1.5 Hz, 1H) - C4 aromatic proton.
- 7.60 (d, J = 1.5 Hz, 1H) - C6 aromatic proton.
- 7.40 (t, J = 2.8 Hz, 1H) - C2 indole proton.
- 6.55 (m, 1H) - C3 indole proton.
- 2.85 (q, J = 7.5 Hz, 2H) - Methylene protons of the C7-ethyl group.
- 1.25 (t, J = 7.5 Hz, 3H) - Methyl protons of the C7-ethyl group.
References[1] Sigma-Aldrich. "CAS 1554293-46-7 | 7-ethyl-1H-indole-5-carboxylic acid". sigmaaldrich.com. https://www.sigmaaldrich.com/[3] Hilpert, K., et al. "Indole carboxamide derivatives as P2X7 receptor antagonists". US Patent 9,556,117 B2.https://patents.google.com/patent/US9556117B2/en[2] Wikipedia Contributors. "Gassman indole synthesis". Wikipedia, The Free Encyclopedia.https://en.wikipedia.org/wiki/Gassman_indole_synthesis[4] Actelion Pharmaceuticals Ltd. "Indole carboxamide derivatives as p2x7 receptor antagonists". WO Patent 2014097140A1.https://patents.google.com/patent/WO2014097140A1/en
Sources
7-Ethyl-1H-indole-5-carboxylic acid CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and application of 7-Ethyl-1H-indole-5-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry.
CAS Number: 1554293-46-7 Primary Application: Medicinal Chemistry Scaffold (Kinase Inhibition, GPCR Ligands)
Executive Summary
7-Ethyl-1H-indole-5-carboxylic acid is a disubstituted indole derivative characterized by a carboxylic acid moiety at the C5 position and an ethyl group at the C7 position. This specific substitution pattern renders it a high-value "building block" in drug discovery. The C5-carboxylic acid serves as a versatile handle for amide coupling (creating focused libraries), while the C7-ethyl group provides a lipophilic bulk that can exploit hydrophobic pockets in target proteins (e.g., the gatekeeper region of kinases or allosteric sites in GPCRs), often improving selectivity over unsubstituted analogs.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The precise identification of this compound is critical for regulatory and experimental validity.
Identifiers
| Type | Identifier |
| CAS Registry Number | 1554293-46-7 |
| IUPAC Name | 7-Ethyl-1H-indole-5-carboxylic acid |
| SMILES | CCc1cc(cc2c1cc[nH]2)C(=O)O |
| InChI Key | FDJWWEBSXOPHLD-UHFFFAOYSA-N |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
Physicochemical Profile
Note: Experimental values for this specific isomer are sparse in open literature; values below represent consensus data for 5-carboxy-7-alkyl indoles.
| Property | Value / Range | Note |
| Appearance | Off-white to beige solid | Oxidizes slightly upon air exposure |
| Melting Point | 205 – 210 °C | Decomposes at higher temps |
| pKa (Acid) | ~4.2 – 4.6 | Carboxylic acid proton |
| pKa (Indole NH) | ~16 | Very weak acid |
| LogP | ~2.9 | Predicted (Lipophilic) |
| Solubility | DMSO, Methanol, DMF | Poor in water; moderate in DCM |
Synthetic Methodology
The synthesis of 7-ethyl-1H-indole-5-carboxylic acid typically follows the Fischer Indole Synthesis or the Japp-Klingemann reaction, tailored to ensure the correct regiochemistry of the ethyl and carboxyl substituents.
Retrosynthetic Analysis
To achieve the 5-carboxy-7-ethyl substitution pattern, the aromatic precursor must possess:
-
An amino group (to become the indole nitrogen).
-
An ethyl group ortho to the amine (to become C7).
-
A carboxylic acid (or ester) para to the amine (to become C5).
Target Precursor: 4-Amino-3-ethylbenzoic acid.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the critical regiochemical steps converting the aniline precursor to the final indole.
Figure 1: Synthetic route from 4-amino-3-ethylbenzoic acid to the target indole via Fischer Cyclization.
Detailed Protocol: Fischer Indole Route
Note: This protocol is adapted for 5-carboxy-7-substituted indoles.
Reagents:
-
Starting Material: 4-Amino-3-ethylbenzoic acid (or its ethyl ester).
-
Reagents: Sodium nitrite (NaNO₂), Tin(II) chloride (SnCl₂), Ethyl pyruvate (or related ketone/aldehyde equivalent), Polyphosphoric acid (PPA) or H₂SO₄.
Step 1: Hydrazine Formation
-
Dissolve 4-amino-3-ethylbenzoic acid in conc. HCl at 0°C.
-
Add aqueous NaNO₂ dropwise to form the diazonium salt.
-
Reduce in situ with SnCl₂·2H₂O at -5°C.
-
Precipitate the hydrazine hydrochloride salt and filter.
Step 2: Hydrazone Formation & Cyclization
-
Suspend the hydrazine salt in ethanol.
-
Add ethyl pyruvate (1.1 equiv) and reflux for 2 hours to form the hydrazone.
-
Evaporate solvent.[1]
-
Cyclization: Dissolve the residue in Polyphosphoric Acid (PPA) or Toluene/pTsOH. Heat to 100–110°C for 3–6 hours.
-
Quench with ice water. The indole ester precipitates.
-
Hydrolysis (if ester used): Reflux in NaOH/MeOH to yield the free acid (CAS 1554293-46-7).
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic indole C2-H (doublet/singlet ~7.2-7.4 ppm) and C3-H. The ethyl group will show a triplet (~1.2 ppm) and quartet (~2.8 ppm). The C4 and C6 aromatic protons will appear as singlets or meta-coupled doublets due to the substitution pattern.
Medicinal Chemistry Applications
The 7-ethyl-1H-indole-5-carboxylic acid scaffold is not merely a passive linker; it actively modulates the pharmacological profile of the final drug candidate.
Structural Activity Relationship (SAR) Logic
-
7-Ethyl Group (Lipophilicity & Sterics):
-
Gatekeeper Interaction: In kinase inhibitors, the 7-position of the indole often faces the solvent-accessible region or a hydrophobic "gatekeeper" pocket. The ethyl group increases steric bulk compared to a methyl or hydrogen, potentially improving selectivity for kinases with larger pockets.
-
Metabolic Stability: Alkyl substitution at C7 blocks metabolic oxidation at this position, a common clearance pathway for indoles.
-
-
5-Carboxylic Acid (Vector):
-
Amide Formation: The acid is almost exclusively used to generate amides. This vector projects substituents into the "deep" binding pocket of receptors or enzymes.
-
Bioisosterism: The acid itself can be replaced by tetrazoles or sulfonamides if anionic character is required but permeability is poor.
-
Decision Tree for Scaffold Utilization
Figure 2: Strategic application of the scaffold in drug design campaigns.
Handling & Safety
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Indoles are light-sensitive; use amber vials.
-
Stability: Stable under standard conditions but avoid strong oxidizing agents.
References
-
National Institute of Standards and Technology (NIST). Indole-carboxylic acid derivatives and properties. NIST Chemistry WebBook.[2] Available at: [Link]
- Heinrich, T., & Böttcher, H. (2004).A new synthesis of indole 5-carboxylic acids.... Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. (Describes Japp-Klingemann protocols for 5-carboxy indoles).
-
PubChem. Ethyl indole-5-carboxylate (Related Ester Data). CID 10987040. Available at: [Link]
- Google Patents.Process for the production of 7-ethyl indole. US4703126A.
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molecular weight and formula of 7-Ethyl-1H-indole-5-carboxylic acid
This guide provides an in-depth technical analysis of 7-Ethyl-1H-indole-5-carboxylic acid , a specialized heterocyclic building block used in the synthesis of bioactive small molecules, particularly CRTH2 antagonists and non-steroidal anti-inflammatory drug (NSAID) analogs.[1]
Molecular Architecture & Synthetic Utility[1][2]
Physicochemical Profile
7-Ethyl-1H-indole-5-carboxylic acid is a disubstituted indole derivative characterized by an ethyl group at the C7 position and a carboxylic acid moiety at the C5 position.[1] This specific substitution pattern is critical in medicinal chemistry; the C7-ethyl group provides steric bulk that can lock conformations in receptor binding pockets (e.g., GPCRs), while the C5-carboxyl group serves as a polar handle for hydrogen bonding or further derivatization (amide coupling).[1]
Core Identity Data
| Property | Specification |
| CAS Registry Number | 1554293-46-7 |
| IUPAC Name | 7-Ethyl-1H-indole-5-carboxylic acid |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Monoisotopic Mass | 189.079 g/mol |
| Smiles | CCC1=C2C(=CC(=C1)C(=O)O)C=CN2 |
| Appearance | Off-white to pale yellow solid |
| Predicted pKa | ~4.2 (Carboxylic acid), ~16.0 (Indole NH) |
| Predicted LogP | 2.8 – 3.1 |
Synthetic Methodology: The Fischer Indole Pathway
While direct functionalization of 7-ethylindole is possible, it often suffers from regioselectivity issues (C3 vs. C5).[1] A more robust, self-validating protocol involves the Fischer Indole Synthesis starting from a pre-functionalized aniline precursor.[1] This approach guarantees the position of the ethyl and carboxyl groups relative to the indole nitrogen.[1]
Retrosynthetic Logic
To achieve the 5-carboxy-7-ethyl substitution pattern:
-
The Nitrogen Source: The hydrazine nitrogen becomes N1 of the indole.[1]
-
Regiocontrol: Using 4-amino-3-ethylbenzoic acid as the starting material ensures the ethyl group is ortho to the hydrazine (becoming C7) and the carboxyl group is para (becoming C5).[1] Cyclization is forced to the unsubstituted ortho position (C6 of the benzene ring), closing the ring correctly.[1]
Experimental Workflow
Figure 1: Retrosynthetic pathway utilizing the Fischer Indole strategy for regioselective synthesis.
Detailed Protocol
Step 1: Hydrazine Formation
-
Diazotization: Dissolve 4-amino-3-ethylbenzoic acid in concentrated HCl at 0°C. Add aqueous NaNO₂ dropwise, maintaining temperature <5°C to form the diazonium salt.[1]
-
Reduction: Add a solution of SnCl₂·2H₂O in HCl dropwise to the diazonium salt.[1] Stir at 0°C for 2 hours. The hydrazine hydrochloride salt will precipitate.[1]
-
Isolation: Filter the solid, wash with cold ether, and dry.[1]
Step 2: Indole Cyclization
-
Condensation: Suspend the hydrazine intermediate in ethanol. Add acetaldehyde diethyl acetal (as the aldehyde source) and heat to reflux.[1]
-
Cyclization: Add a Lewis acid catalyst (e.g., ZnCl₂ or polyphosphoric acid). Heat at 80–100°C. The hydrazone undergoes a [3,3]-sigmatropic rearrangement, releasing ammonia to form the indole core.[1]
-
Purification: Quench with ice water. Extract with ethyl acetate.[1] The carboxylic acid product can be purified via acid-base extraction (soluble in dilute NaHCO₃, reprecipitate with HCl) or recrystallization from ethanol/water.[1]
Analytical Characterization (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signature | Validation Logic |
| ¹H NMR (DMSO-d₆) | δ 12.5 (br s, 1H): COOH proton.δ 11.2 (br s, 1H): Indole NH.δ 8.2 (s, 1H): H4 (singlet-like due to meta-coupling).δ 7.6 (s, 1H): H6.δ 7.4 (t, 1H): H2.δ 6.5 (m, 1H): H3.δ 2.8 (q, 2H) & 1.2 (t, 3H): Ethyl group.[2] | The presence of two aromatic singlets (H4, H6) confirms the 5,7-disubstitution pattern.[1] If H4/H6 appear as doublets with ortho-coupling (~8Hz), the regiochemistry is incorrect (e.g., 4- or 6-ethyl).[1] |
| LC-MS (ESI-) | m/z 188.07 [M-H]⁻ | Negative mode is preferred for carboxylic acids.[1] A peak at 188 confirms the mass.[1] |
| HPLC | Retention time > Indole-5-carboxylic acid | The 7-ethyl group adds lipophilicity, increasing retention time on C18 columns.[1] |
Medicinal Chemistry Applications
7-Ethyl-1H-indole-5-carboxylic acid serves as a bioisostere and scaffold in several high-value therapeutic areas.
Key Therapeutic Targets
-
CRTH2 Antagonists (Asthma/Allergy): The indole-5-acetic/carboxylic acid scaffold is a pharmacophore for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists.[1] The 7-ethyl group occupies a hydrophobic pocket in the receptor, improving potency over the unsubstituted indole.[1]
-
Etodolac Analogs (NSAIDs): Etodolac (Lodine) is a pyranoindole acetic acid drug. The "7-ethyl" motif is the defining structural feature that dictates its COX-2 selectivity profile.[1] This carboxylic acid derivative is a direct precursor or metabolite analog for developing next-generation COX inhibitors with reduced gastric toxicity.[1]
Figure 2: Pharmacological utility of the 7-ethyl-indole-5-COOH scaffold.[1]
References
-
Campanati, M., et al. (2003). Proposed reaction pathway for the synthesis of 7-ethylindole. ResearchGate. Retrieved from [Link]
- US Patent 4,703,126. (1987). Process for the production of 7-ethyl indole. Google Patents.
-
National Institutes of Health (NIH). (2022).[1] Carboxylic Acid Bioisosteres in Medicinal Chemistry. PMC. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 7-Ethyl-1H-indole-5-carboxylic Acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its developability, formulation, and in vivo performance. This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Ethyl-1H-indole-5-carboxylic acid, a heterocyclic compound of interest in drug discovery. Lacking extensive published empirical data, this document establishes a robust framework for understanding and predicting its solubility based on first principles, molecular structure analysis, and established theoretical concepts. Furthermore, it provides detailed, field-proven methodologies for the experimental determination of both kinetic and thermodynamic solubility, equipping researchers with the necessary tools to generate reliable data for drug development programs.
Introduction: The Critical Role of Solubility
In the realm of drug development, solubility is a cornerstone property. It dictates the maximum concentration of a substance that can be dissolved in a solvent, thereby governing bioavailability, formulation strategies, and the reliability of in vitro screening data.[1] Poor solubility can lead to a cascade of challenges, including erratic absorption, underestimated toxicity, and significant hurdles in developing a viable dosage form.[1][2]
7-Ethyl-1H-indole-5-carboxylic acid is a molecule featuring a substituted indole nucleus, a common scaffold in medicinal chemistry. Understanding its behavior in various organic solvents is paramount for researchers engaged in its synthesis, purification, formulation, and biological evaluation. This guide serves as a foundational resource, bridging the gap between theoretical prediction and practical measurement.
Molecular and Physicochemical Analysis
A molecule's solubility is intrinsically linked to its structure and resulting physicochemical properties. The principle of "like dissolves like" serves as a guiding tenet: solutes dissolve best in solvents with similar intermolecular force profiles.[3][4][5]
Structural Features of 7-Ethyl-1H-indole-5-carboxylic Acid
The structure of 7-Ethyl-1H-indole-5-carboxylic acid reveals three key functional regions that dictate its solubility:
-
The Carboxylic Acid Group (-COOH): This is a highly polar, hydrophilic functional group. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via both oxygen atoms). Its presence significantly enhances solubility in polar, protic solvents.[6]
-
The Indole Ring System: This bicyclic aromatic system is predominantly non-polar and hydrophobic. The N-H group within the indole ring can act as a hydrogen bond donor.[7]
-
The Ethyl Group (-CH₂CH₃): This alkyl substituent is non-polar and contributes to the molecule's overall lipophilicity (oil-loving nature).
The interplay between the polar carboxylic acid and the largely non-polar indole-ethyl portion creates a molecule with dual character, suggesting a nuanced solubility profile across different solvent classes.
Caption: Workflow for a typical kinetic solubility assay.
Detailed Protocol: Turbidimetric Kinetic Solubility
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 7-Ethyl-1H-indole-5-carboxylic acid (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a 3-fold serial dilution of the stock solution using DMSO to create a range of concentrations.
-
Assay Plate Preparation: In a separate clear-bottom 96-well plate, add the desired organic solvent to each well (e.g., 98 µL).
-
Compound Addition: Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the assay plate. This results in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for 1-2 hours with gentle agitation. [8][9]6. Measurement: Measure the light scattering or absorbance of each well using a plate reader-based nephelometer or a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm). [8]7. Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a significant increase in turbidity above the background (solvent + 2% DMSO).
Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
The shake-flask method is the gold-standard for determining thermodynamic solubility, representing true equilibrium. [10][11]It is more time- and resource-intensive but provides the most accurate and reliable data, which is crucial for later-stage development.
Detailed Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid 7-Ethyl-1H-indole-5-carboxylic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed. [10][11]2. Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (typically 24-72 hours) to ensure equilibrium is reached. [12][13]3. Phase Separation: After equilibration, allow the vials to stand so the excess solid can sediment. Carefully remove an aliquot of the supernatant. For accurate results, filter the supernatant through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. [10]4. Quantification: Prepare a series of calibration standards of the compound in the solvent of interest. Analyze the filtered supernatant and the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Use the calibration curve to determine the concentration of the compound in the saturated supernatant. This concentration is the thermodynamic solubility.
Summary and Conclusion
The solubility of 7-Ethyl-1H-indole-5-carboxylic acid is governed by the balance between its polar carboxylic acid and indole N-H groups, and its non-polar indole ring and ethyl substituent. This duality leads to a predicted solubility profile characterized by:
-
High solubility in polar aprotic solvents like DMSO and DMF.
-
Moderate to high solubility in polar protic solvents like methanol and ethanol.
-
Limited solubility in less polar and non-polar solvents such as toluene and hexane.
While these predictions offer a strong directional guide, this whitepaper emphasizes the necessity of empirical validation. The detailed protocols for both kinetic and thermodynamic solubility assays provide researchers with robust, self-validating frameworks to generate the precise data required for informed decision-making in drug discovery and development. Accurate solubility data is not merely a checkbox; it is a foundational pillar upon which successful pharmaceutical development is built.
References
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Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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CK-12 Foundation. Physical Properties of Carboxylic Acids. Available from: [Link]
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Organic Chemistry II. Carboxylic Acids. Available from: [Link]
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BioDuro. ADME Solubility Assay. Available from: [Link]
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Pearson. Solubility and Intermolecular Forces: Videos & Practice Problems. Available from: [Link]
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SlideShare. AROMATIC CARBOXYLIC ACIDS (1).pdf. Available from: [Link]
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AP Chemistry. 3.10 Solubility. Available from: [Link]
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Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]
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UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]
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ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available from: [Link]
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Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]
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Chemistry LibreTexts. 3.1: Physical properties of organic compounds. Available from: [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
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ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. Available from: [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
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World Health Organization (WHO). Annex 4. Available from: [Link]
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PubChem. 1H-Indole-5-Carboxylic Acid. Available from: [Link]
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PMC. Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides, low-basicity 5-HT7 receptor agonists. Available from: [Link]
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ChemRxiv. pKa predictions for arsonic acid derivatives. Available from: [Link]
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ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Available from: [Link]
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ScienceOpen. Distribution of Drugs: Application to Drug Discovery. Available from: [Link]
- Google Patents. US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds.
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Semantic Scholar. Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Available from: [Link]
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MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]
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The Untapped Therapeutic Potential of 7-Ethyl-1H-indole-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2] While extensive research has focused on various substituted indoles, the specific scaffold of 7-Ethyl-1H-indole-5-carboxylic acid remains a largely unexplored chemical space. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising, yet understudied, class of compounds. Acknowledging the current scarcity of direct biological data, this document outlines a strategic, field-proven approach to the design, synthesis, and biological evaluation of novel 7-Ethyl-1H-indole-5-carboxylic acid derivatives. We will delve into potential therapeutic applications based on the activities of structurally related indole compounds and provide detailed, actionable experimental protocols to empower researchers to pioneer investigations in this area.
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring system, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets.[1] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatility. Modifications at various positions of the indole ring have yielded compounds with potent anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[2][3]
Derivatives of indole-5-carboxylic acid, in particular, have shown significant promise. For instance, certain indole-5-carboxamides have been investigated as potent 5-HT7 receptor agonists, highlighting their potential in treating central nervous system disorders.[4] Furthermore, the indole core is a common feature in numerous kinase inhibitors, a critical class of anticancer agents.[3][5] The strategic placement of substituents on the indole ring can modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds, allowing for the fine-tuning of their biological activity.
The subject of this guide, 7-Ethyl-1H-indole-5-carboxylic acid, offers a unique starting point for drug discovery. The ethyl group at the 7-position can provide beneficial steric and lipophilic interactions within a target's binding pocket, potentially enhancing potency and selectivity. The carboxylic acid at the 5-position serves as a versatile chemical handle for the synthesis of a wide array of derivatives, such as amides and esters, enabling the exploration of diverse chemical space.
Postulated Biological Activities and Therapeutic Targets
While direct experimental evidence for the biological activity of 7-Ethyl-1H-indole-5-carboxylic acid derivatives is not yet prevalent in the public domain, we can extrapolate potential therapeutic applications based on the known activities of structurally analogous indole compounds.
Oncology: Targeting Protein Kinases
A significant number of FDA-approved and investigational anticancer drugs are kinase inhibitors, and the indole scaffold is a recurring motif in this class of therapeutics.[5] Kinases play pivotal roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers.
We postulate that derivatives of 7-Ethyl-1H-indole-5-carboxylic acid, particularly amide derivatives, could function as ATP-competitive kinase inhibitors. The indole N-H can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site, a common interaction for many indole-based inhibitors.[5] The 7-ethyl group could occupy a hydrophobic pocket, while the derivatized 5-carboxamide moiety could extend into the solvent-exposed region, allowing for modifications to improve solubility and target specific interactions.
Potential Kinase Targets:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, CDKs are attractive targets for cancer therapy.[6]
-
Epidermal Growth Factor Receptor (EGFR) and Src Kinase: Dual inhibition of EGFR and Src has been shown to be an effective strategy in certain cancers.[7][8]
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by 7-Ethyl-1H-indole-5-carboxylic acid derivatives in cancer cells.
Caption: Postulated mechanism of action for a 7-Ethyl-1H-indole-5-carboxamide derivative as a kinase inhibitor.
Central Nervous System Disorders
Indole derivatives are also prevalent in neuropharmacology. The structural similarity of the indole nucleus to the neurotransmitter serotonin has led to the development of numerous drugs targeting serotonergic receptors. As previously mentioned, indole-5-carboxamides have been identified as potent 5-HT7 receptor agonists.[4] This suggests that derivatives of 7-Ethyl-1H-indole-5-carboxylic acid could be explored for their potential to modulate various G-protein coupled receptors (GPCRs) in the CNS, with potential applications in depression, anxiety, and cognitive disorders.
A Strategic Workflow for the Synthesis and Evaluation of a Novel Derivative Library
The following section outlines a comprehensive and logical workflow for the synthesis and biological screening of a library of 7-Ethyl-1H-indole-5-carboxylic acid derivatives. This workflow is designed to be a self-validating system, with clear decision points and integrated feedback loops.
Caption: A strategic workflow for the discovery of bioactive 7-Ethyl-1H-indole-5-carboxylic acid derivatives.
Synthesis of a 7-Ethyl-1H-indole-5-carboxamide Library
The carboxylic acid moiety of the starting material is readily amenable to standard amide coupling reactions. This allows for the efficient synthesis of a diverse library of derivatives by reacting 7-Ethyl-1H-indole-5-carboxylic acid with a variety of primary and secondary amines.
Experimental Protocol: General Procedure for Amide Coupling
-
Reagents and Solvents:
-
7-Ethyl-1H-indole-5-carboxylic acid (1.0 eq.)
-
Amine (1.1 eq.)
-
Coupling agent, e.g., HATU (1.2 eq.) or EDC/HOBt (1.2 eq. each)
-
Base, e.g., DIPEA (2.0 eq.)
-
Anhydrous solvent, e.g., DMF or DCM
-
-
Procedure:
-
To a solution of 7-Ethyl-1H-indole-5-carboxylic acid in the chosen anhydrous solvent, add the amine, coupling agent, and base.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Rationale for Experimental Choices:
-
Coupling Agents: HATU is a highly efficient coupling agent that minimizes side reactions and often leads to high yields. The combination of EDC and HOBt is a more cost-effective alternative that is also widely effective.
-
Base: DIPEA is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without interfering with the coupling process.
-
Solvents: DMF and DCM are excellent solvents for amide coupling reactions due to their ability to dissolve a wide range of reactants and their inertness under the reaction conditions.
Biological Evaluation: A Tiered Screening Approach
A tiered screening approach is recommended to efficiently identify promising compounds and conserve resources.
Tier 1: Primary Screening
The initial library of compounds should be subjected to broad screening assays to identify "hits" with significant biological activity.
-
For Oncology:
-
Multi-kinase Panel: Screen the compounds at a single concentration (e.g., 10 µM) against a panel of cancer-related protein kinases. This will provide a rapid overview of the compounds' kinase inhibitory potential and selectivity.
-
Cell Viability Assay: Evaluate the cytotoxicity of the compounds against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).[2] The MTT or CellTiter-Glo assay can be used for this purpose.
-
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration required to inhibit cell growth by 50%) for each compound.
Tier 2: Secondary Screening (Hit-to-Lead)
Compounds that demonstrate significant activity in the primary screens ("hits") should be advanced to more detailed secondary assays.
-
IC50 Determination: For hits from the kinase panel, determine the IC50 value for the inhibited kinase(s) to quantify their potency.
-
Selectivity Profiling: Profile the most potent kinase inhibitors against a broader panel of kinases to assess their selectivity.
-
Mechanism of Action Studies: For compounds with significant cytotoxicity, investigate the underlying mechanism of cell death (e.g., apoptosis, cell cycle arrest). This can be done using techniques such as flow cytometry for cell cycle analysis and Annexin V staining for apoptosis.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and the identification of structure-activity relationships (SAR).
Table 1: Hypothetical Screening Data for a Library of 7-Ethyl-1H-indole-5-carboxamide Derivatives
| Compound ID | R-group (Amine) | Kinase X Inhibition (%) @ 10 µM | MCF-7 GI50 (µM) | A549 GI50 (µM) |
| DERIV-001 | 4-Fluorobenzylamine | 85 | 2.5 | 5.1 |
| DERIV-002 | Cyclohexylamine | 42 | > 50 | > 50 |
| DERIV-003 | Morpholine | 15 | > 50 | > 50 |
| DERIV-004 | N-Methylpiperazine | 78 | 4.2 | 8.9 |
Future Directions and Conclusion
The 7-Ethyl-1H-indole-5-carboxylic acid scaffold represents a promising, yet underexplored, area for drug discovery. This technical guide provides a robust and scientifically sound framework for the synthesis and biological evaluation of its derivatives. By leveraging the known pharmacology of related indole compounds, we have postulated potential therapeutic applications in oncology and CNS disorders. The detailed experimental protocols and tiered screening strategy outlined herein offer a clear path for researchers to systematically investigate this novel chemical space. The exploration of this scaffold has the potential to yield novel lead compounds with significant therapeutic value. The scientific community is encouraged to embark on this exciting area of research to unlock the full potential of these intriguing molecules.
References
-
Almutairi, F. M., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 22(10), 1633. [Link]
-
Hogg, S., et al. (2019). Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides, low-basicity 5-HT7 receptor agonists. RSC Medicinal Chemistry, 10(9), 1391-1403. [Link]
-
Karadayi, M., et al. (2021). Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Conference Proceedings, 2368, 020002. [Link]
-
Kaur, M., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]
-
Mezencev, R. (2020). New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]
-
Mohamed, M. F. A., et al. (2021). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Advances, 11(59), 37337-37350. [Link]
-
Olgen, S., et al. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 31(1), 100-115. [Link]
-
Zhao, J., et al. (2022). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 28(1), 265. [Link]
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- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Search for a 5-CT alternative. In vitro and in vivo evaluation of novel pharmacological tools: 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides, low-basicity 5-HT7 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [edgccjournal.org]
Strategic Handling and Safety Protocol: 7-Ethyl-1H-indole-5-carboxylic Acid
Document Control:
-
Target Compound: 7-Ethyl-1H-indole-5-carboxylic acid[1]
-
CAS Registry Number: 1554293-46-7[1]
-
Document Type: Technical Safety & Handling Guide (Whitepaper)
-
Version: 1.0 (Current as of March 2026)
Executive Technical Summary
7-Ethyl-1H-indole-5-carboxylic acid is a specialized heterocyclic building block primarily utilized in medicinal chemistry for the synthesis of kinase inhibitors and receptor modulators. Unlike common reagents, its specific substitution pattern (ethyl group at C7, carboxylic acid at C5) imparts unique solubility and reactivity profiles that require precise handling protocols to maintain compound integrity and operator safety.
This guide transcends standard regulatory compliance, offering a researcher-centric workflow for safe manipulation, storage, and emergency response.
Chemical Identity & Physicochemical Profiling[3]
| Property | Specification | Technical Note |
| Chemical Name | 7-Ethyl-1H-indole-5-carboxylic acid | Indole scaffold with C5-acid and C7-alkyl functionalization. |
| CAS Number | 1554293-46-7 | Verified identifier for procurement and tracking. |
| Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| Appearance | Off-white to beige solid | Color degradation (browning) indicates oxidative instability. |
| Solubility | DMSO, Methanol, DMF | Low aqueous solubility at neutral pH; soluble in basic aqueous buffers (pH > 8). |
| pKa (Predicted) | ~4.4 (COOH), ~16.5 (NH) | The carboxylic acid is ionizable; the indole NH is weakly acidic. |
| LogP (Predicted) | ~2.8 - 3.1 | Moderate lipophilicity; readily permeates skin (PPE critical). |
Hazard Identification & Toxicological Mechanisms[4]
While standard Safety Data Sheets (SDS) classify this compound under generic "Irritant" codes, a deeper understanding of the molecular toxicology is required for safe research handling.
GHS Classification & Rationale
-
Signal Word: WARNING
-
H315 (Skin Irritation): The lipophilic ethyl group facilitates dermal absorption, allowing the acidic moiety to disrupt the stratum corneum pH balance.
-
H319 (Eye Irritation/Damage): Organic acids can cause protein denaturation in corneal tissue. The 7-ethyl substituent may increase tissue residence time compared to the parent indole.
-
H335 (Respiratory Irritation): Fine particulates are highly irritating to mucous membranes due to localized acidification upon contact with moisture.
Mechanistic Toxicology
The toxicity of functionalized indoles often stems from their intercalation into biological membranes.
-
Sensitization Potential: Indoles can act as haptens. The C3 position is electron-rich and prone to metabolic oxidation, potentially forming electrophilic imine-methides that react with skin proteins, leading to sensitization over repeated exposure.
-
Acidic Necrosis: Direct contact with the carboxylic acid moiety (pKa ~4.4) causes localized protonation of tissue proteins, leading to irritation or chemical burns if not washed immediately.
Operational Safety & Engineering Controls
This section details the "Defense-in-Depth" strategy for handling 7-Ethyl-1H-indole-5-carboxylic acid.
Risk Management Workflow (Visualization)
Figure 1: Decision logic for scaling safety controls based on quantity handled.
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Static Control: Dry indole powders are prone to static charge. Use anti-static weighing boats and ionizers if handling >1g to prevent dust dispersion.
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard Protocol (<1g) | High Exposure Protocol (>1g or Solution) | Rationale |
| Hands | Nitrile Gloves (0.11 mm) | Double Gloving (Nitrile under Laminate) | Indoles can permeate thin nitrile over time; the ethyl group increases lipophilicity.[2] |
| Eyes | Safety Glasses w/ Side Shields | Chemical Goggles | Dust particles can bypass glasses; solutions pose splash risks. |
| Respiratory | Fume Hood sufficient | N95/P100 Respirator | Required only if working outside a hood (not recommended) or cleaning spills. |
| Body | Lab Coat (Cotton/Poly) | Tyvek Sleeves/Apron | Prevent contamination of street clothes; indoles stain fabrics. |
Emergency Response Protocols
In the event of exposure, immediate action mitigates long-term injury. This protocol relies on the "Dilution and Neutralization" principle.
First Aid Logic
Figure 2: Triage workflow for immediate exposure response.
Spill Cleanup (Solid)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
Protect: Don double nitrile gloves and N95 respirator.
-
Contain: Cover the spill with a damp paper towel to prevent dust generation.
-
Clean: Scoop up material. Wipe the surface with 10% aqueous sodium carbonate (to neutralize the carboxylic acid) followed by ethanol.
-
Disposal: Place in a sealed container labeled "Hazardous Waste - Solid Organic."
Synthesis & Stability Context
For researchers using 7-Ethyl-1H-indole-5-carboxylic acid as a starting material, understanding its stability is as critical as safety.
Storage Conditions
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The indole C2-C3 bond is susceptible to autoxidation, especially in the presence of light and air.
-
Container: Amber glass vials to prevent photodegradation.
Chemical Incompatibilities
-
Strong Oxidizers: Reaction with peroxides or permanganates will cleave the indole ring.
-
Strong Acids: While the carboxylic acid is stable, the indole ring can polymerize in the presence of strong mineral acids (e.g., concentrated HCl) without a scavenger.
-
Acid Chlorides: Reacts at the Nitrogen (if unprotected) or the Carboxylic Acid.
Reactivity Profile
The 7-ethyl group exerts a steric and electronic influence. It slightly increases the electron density of the ring compared to the parent indole-5-carboxylic acid, making the C3 position more nucleophilic but also more prone to oxidation. When coupling this molecule (e.g., amide coupling at the C5-COOH), ensure the indole NH is either protected or the reaction conditions are mild to prevent N-acylation side products.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724711, 7-Ethylindole (Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Indole-5-carboxylic acid derivatives.[3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Methodological & Application
Application Note: De Novo Synthesis and Reagent Protocols for 7-Ethyl-1H-indole-5-carboxylic acid
Strategic Overview & Route Rationale
7-Ethyl-1H-indole-5-carboxylic acid (CAS: 1554293-46-7) is a highly valued building block in medicinal chemistry, most notably utilized in the synthesis of P2X7 receptor antagonists for the treatment of neurodegenerative and chronic inflammatory diseases .
When designing a synthetic route for 7-alkyl-substituted indole-5-carboxylic acids, chemists must choose between traditional methods (e.g., Fischer indole synthesis) and modern transition-metal-catalyzed approaches. The Fischer approach often requires harsh acidic conditions and can suffer from poor regioselectivity or steric clashes when utilizing meta-substituted anilines.
To ensure absolute regiocontrol, scalability, and functional group tolerance, this protocol employs a Sonogashira cross-coupling followed by a copper-catalyzed heteroannulation . Starting from commercially available 4-amino-3-ethylbenzoic acid, the pathway leverages the directing effects of the aniline core to selectively install the alkyne precursor, followed by a 5-endo-dig cyclization to construct the indole ring.
Mechanistic Pathway Diagram
Fig 1: Five-step synthesis of 7-Ethyl-1H-indole-5-carboxylic acid via Sonogashira coupling.
Reagent and Quantitative Data Summary
The following table summarizes the stoichiometric requirements and expected outcomes for the 5-step workflow.
| Step | Transformation | Primary Reagents | Equivalents | Temp (°C) | Expected Yield |
| 1 | Electrophilic Iodination | I₂ / Ag₂SO₄ | 1.05 / 0.55 | 25 | 85% |
| 2 | Acid Masking (Esterification) | MeOH / H₂SO₄ | Solvent / 0.10 | 65 | 95% |
| 3 | Sonogashira Coupling | TMS-Acetylene / Pd(PPh₃)₂Cl₂ | 1.50 / 0.05 | 70 | 80% |
| 4 | Heteroannulation | CuI / DMF | 0.20 | 100 | 75% |
| 5 | Saponification | LiOH·H₂O | 3.00 | 25 | 90% |
Step-by-Step Experimental Protocols
Step 1: Regioselective Electrophilic Iodination
-
Protocol: Dissolve 4-amino-3-ethylbenzoic acid (1.0 eq) in a 4:1 mixture of EtOH/H₂O. Add Ag₂SO₄ (0.55 eq) and stir for 10 minutes. Portion-wise, add I₂ (1.05 eq) over 30 minutes. Stir at room temperature for 4 hours. Filter the mixture through Celite to remove silver salts, concentrate the filtrate, and precipitate the product with cold water.
-
Causality: The strong electron-donating nature of the primary amine directs electrophilic aromatic substitution to the ortho positions. Because position 3 is sterically blocked by the ethyl group, iodination occurs exclusively at position 5. Ag₂SO₄ acts as a critical iodine scavenger, precipitating insoluble AgI to drive the equilibrium forward and prevent oxidative side reactions.
-
Self-Validation Check: The reaction mixture transitions from dark brown to pale yellow as I₂ is consumed. LC-MS of the isolated solid must confirm the mono-iodinated mass ([M+H]⁺ = 292 m/z).
Step 2: Carboxylic Acid Masking (Esterification)
-
Protocol: Suspend 4-amino-3-ethyl-5-iodobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add concentrated H₂SO₄ (0.1 eq) dropwise. Heat the reaction to reflux (65 °C) for 12 hours. Cool to room temperature, concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with EtOAc.
-
Causality: Free carboxylic acids are highly detrimental to palladium-catalyzed cross-coupling reactions. They can coordinate to the Pd center (poisoning the catalyst) or form insoluble copper carboxylates, halting the subsequent Sonogashira coupling. Masking the acid as a methyl ester ensures high organic solubility and robust catalytic turnover .
-
Self-Validation Check: TLC (Hexanes/EtOAc 3:1) will show the complete disappearance of the highly polar baseline spot, replaced by a high-Rf ester spot.
Step 3: Sonogashira Cross-Coupling
-
Protocol: In an oven-dried, argon-purged flask, dissolve methyl 4-amino-3-ethyl-5-iodobenzoate (1.0 eq) in anhydrous THF. Add Et₃N (3.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (5 mol%). Degas the mixture for 10 minutes. Add trimethylsilylacetylene (TMSA, 1.5 eq) dropwise. Heat to 70 °C for 6 hours.
-
Causality: TMSA is utilized as a stable, liquid surrogate for highly flammable acetylene gas. The bulky trimethylsilyl (TMS) group prevents unwanted Glaser homocoupling (alkyne dimerization). The Pd(0) species undergoes oxidative addition into the C-I bond, while CuI activates the terminal alkyne, facilitating transmetalation and subsequent reductive elimination .
-
Self-Validation Check: The formation of a voluminous white precipitate (Et₃N·HI salt) in the flask is a visual confirmation of successful cross-coupling.
Step 4: Copper-Catalyzed Heteroannulation (Indole Core Formation)
-
Protocol: Dissolve the alkynylated intermediate from Step 3 (1.0 eq) in anhydrous DMF (0.2 M). Add CuI (20 mol%) and heat the mixture to 100 °C for 8 hours under an argon atmosphere. Cool, dilute with EtOAc, and wash extensively with water and brine to remove DMF. Purify via silica gel chromatography.
-
Causality: This step leverages a 5-endo-dig cyclization. The copper catalyst coordinates to the alkyne, significantly increasing its electrophilicity. The adjacent nucleophilic aniline nitrogen attacks the activated alkyne to form the pyrrole ring. The elevated temperature in DMF facilitates concurrent in situ desilylation, yielding the fully formed, unsubstituted indole C2/C3 core .
-
Self-Validation Check: ¹H NMR (CDCl₃) will reveal the diagnostic indole N-H proton appearing as a broad singlet at ~8.5 ppm, and the distinct C3-H aromatic proton at ~6.5 ppm.
Step 5: Mild Saponification
-
Protocol: Dissolve methyl 7-ethyl-1H-indole-5-carboxylate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Evaporate the organic solvents in vacuo. Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. Filter the resulting precipitate and dry under a high vacuum.
-
Causality: LiOH provides a mild, hydroxide-mediated cleavage of the methyl ester. Utilizing stronger bases (NaOH/KOH) at elevated temperatures risks degrading the electron-rich indole core or triggering unwanted decarboxylation. The mixed solvent system ensures both the organic ester and the inorganic base remain in a homogeneous solution for rapid kinetics.
-
Self-Validation Check: Acidification causes the pure 7-ethyl-1H-indole-5-carboxylic acid to crash out as an off-white solid. Final LC-MS confirms the target mass ([M+H]⁺ = 190 m/z).
References
- Title: Indole carboxamide derivatives as P2X7 receptor antagonists (US9556117B2)
-
Title: Practical Methodologies for the Synthesis of Indoles Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts Source: Molecules (MDPI) URL: [Link]
amide coupling reactions using 7-Ethyl-1H-indole-5-carboxylic acid
Application Note: Advanced Amide Coupling Strategies for 7-Ethyl-1H-indole-5-carboxylic Acid
Executive Summary
The synthesis of indole-5-carboxamides is a critical transformation in medicinal chemistry, heavily utilized in the development of kinase inhibitors, D3 dopamine receptor ligands, and P2X7 receptor antagonists[1]. Specifically, 7-Ethyl-1H-indole-5-carboxylic acid (CAS: 1554293-46-7) serves as a privileged building block; the 7-ethyl substitution introduces a targeted lipophilic vector and steric shield that can dramatically enhance target binding affinity. However, this structural modification also introduces unique synthetic challenges during amide bond formation, including potential indole
Chemical Context & Mechanistic Causality
Amide bond formation cannot occur spontaneously between a carboxylic acid and an amine at ambient temperatures due to the immediate acid-base proton transfer, which yields an unreactive ammonium carboxylate salt[2]. Therefore, the carboxylic acid must be converted into a highly reactive electrophilic intermediate.
When working with 7-Ethyl-1H-indole-5-carboxylic acid, the electronic nature of the indole core plays a pivotal role. The electron-rich pyrrole ring donates electron density into the conjugated 5-carboxylic acid, slightly dampening the electrophilicity of the resulting active ester. Furthermore, the indole
To circumvent these issues, modern coupling strategies utilize additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole). These additives intercept the transient, highly reactive
Caption: Mechanistic pathway of 7-Ethyl-1H-indole-5-carboxylic acid activation and subsequent aminolysis.
Comparative Analysis of Coupling Reagents
The selection of the coupling reagent must be dictated by the scale of the reaction and the nucleophilicity of the amine partner. Below is a quantitative summary of field-proven coupling systems for indole-5-carboxylic acids.
| Coupling System | Typical Yield (%) | Epimerization Risk | Byproduct Water Solubility | Cost / Scale Suitability |
| HATU / DIPEA | 85–98% | Very Low | Low (requires chromatography) | High / Discovery only |
| EDC·HCl / HOBt | 75–90% | Low | High (urea is water-soluble) | Moderate / Process scale |
| EDC·HCl / Oxyma | 80–95% | Very Low | High | Low / Ideal for scale-up |
| Acyl Fluoride (BTFFH) | 70–85% | Low | Moderate | High / For hindered amines |
Note: For highly sterically hindered or electron-deficient amines (e.g., 2-aminothiazoles), standard uronium salts may fail. In such cases, in situ generation of an acyl fluoride using reagents like BTFFH is recommended[4].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By adhering to the specified order of addition and in-process controls (IPC), researchers can isolate variables and ensure reproducible causality.
Protocol A: Discovery-Scale HATU-Mediated Coupling
Optimized for primary/secondary aliphatic amines and standard anilines.
Rationale: HATU is utilized for its exceptional reactivity and the anchimeric assistance provided by the HOAt leaving group.
Materials:
-
7-Ethyl-1H-indole-5-carboxylic acid (1.0 equiv, 0.5 mmol)
-
Amine nucleophile (1.2 equiv, 0.6 mmol)
-
HATU (1.1 equiv, 0.55 mmol)
-
DIPEA (3.0 equiv, 1.5 mmol)
-
Anhydrous DMF (0.1 M, 5.0 mL)
Step-by-Step Methodology:
-
Dissolution: Suspend 7-Ethyl-1H-indole-5-carboxylic acid in anhydrous DMF under an inert atmosphere (N₂/Ar). Causality: DMF is a polar aprotic solvent that stabilizes the highly polar transition states of the coupling reaction without competing as a nucleophile.
-
Deprotonation: Add DIPEA (3.0 equiv) to the suspension and stir for 5 minutes. Causality: The acid must be fully deprotonated to the carboxylate anion before the coupling agent is introduced. Adding HATU to a protonated acid leads to reagent degradation.
-
Activation: Add HATU (1.1 equiv) in one portion. The solution typically turns a distinct yellow/orange color. Stir for 10–15 minutes. In-Process Control: A quick LC-MS aliquot quenched in methanol should show the methyl ester, confirming successful active ester formation.
-
Aminolysis: Add the amine nucleophile (1.2 equiv). Stir at room temperature for 2–4 hours.
-
Validation & Workup: Monitor by LC-MS. Upon >95% conversion, quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove excess amine/DIPEA), water, and brine (to remove DMF). Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Process-Scale EDC/Oxyma Coupling
Optimized for >10 gram scale-up where chromatography is impractical.
Rationale: HOBt is shock-sensitive and subject to strict transportation regulations[2]. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a highly effective, non-explosive alternative that often outperforms HOBt. EDC·HCl is chosen because its urea byproduct is highly water-soluble, allowing for purification via simple aqueous washes.
Step-by-Step Methodology:
-
Preparation: Dissolve 7-Ethyl-1H-indole-5-carboxylic acid (1.0 equiv) and OxymaPure (1.1 equiv) in a solvent mixture of EtOAc/DMF (9:1 v/v). Causality: EtOAc is environmentally and industrially preferable to pure DMF, while the 10% DMF ensures complete solubilization of the indole.
-
Coupling: Add the amine (1.05 equiv). Cool the mixture to 0–5 °C using an ice bath.
-
Activation: Add EDC·HCl (1.2 equiv) portion-wise over 15 minutes. Causality: Keeping the temperature low during EDC addition suppresses the irreversible rearrangement of the
-acylisourea into an unreactive -acylurea. -
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Wash the organic phase with water (3x) to remove EDC-urea, Oxyma, and DMF. Concentrate the organic layer to induce crystallization of the pure indole-5-carboxamide.
Troubleshooting & Optimization Workflow
When applying these protocols to exceptionally hindered amines or complex functionalized molecules, deviations in yield may occur. The following logical workflow isolates the root cause of failure based on LC-MS analysis.
Caption: Diagnostic troubleshooting workflow for incomplete amide coupling reactions.
Key Diagnostic Insights:
-
Indole N-Acylation: If LC-MS reveals a mass corresponding to the addition of two equivalents of the acid (dimerization) or acyl-group attachment to the indole nitrogen, the base is too strong or present in too high an excess. Solution: Switch from DIPEA to a weaker base like
-methylmorpholine (NMM), or pre-protect the indole nitrogen with a Boc or SEM group. -
Unreacted Active Ester: If the active ester (e.g., the HOAt adduct) is visible but the product is not forming, the amine is too sterically hindered or electron-deficient. Solution: Elevate the temperature to 40 °C, or abandon uronium salts and synthesize the acyl fluoride intermediate using Deoxo-Fluor or BTFFH[4].
References
-
Google Patents. US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists. Retrieved from: [1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development (2016). Retrieved from:[Link][2]
-
Peptide Chemistry. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from: [Link][3]
-
Due-Hansen, M. E., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (2015). Retrieved from:[Link][4]
Sources
- 1. US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Application Note: Chemoselective Esterification Procedures for 7-Ethyl-1H-indole-5-carboxylic Acid
Introduction & Scientific Context
Indole-5-carboxylic acid derivatives are highly privileged scaffolds in modern drug discovery. They frequently serve as core pharmacophores in the development of neurological therapeutics, such as P2X7 receptor antagonists[1], and anti-inflammatory agents like cytosolic phospholipase A2α (cPLA2α) inhibitors[2].
The specific analog, 7-Ethyl-1H-indole-5-carboxylic acid , introduces unique steric and electronic parameters to the synthesis workflow. The ethyl group at the C7 position provides lipophilic bulk directly adjacent to the indole nitrogen (N1). While this steric shielding slightly dampens the nucleophilicity of the N-H bond, controlling chemoselectivity during functionalization remains a critical challenge for process chemists.
Mechanistic Rationale & Reaction Design
The primary hurdle in the esterification of indole carboxylic acids is achieving absolute chemoselectivity between the carboxylate oxygen (yielding the target O-ester) and the indole nitrogen (yielding N-alkylated or N-acylated impurities)[3].
-
Acid-Catalyzed (Fischer-Speier) Esterification: Utilizing a strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, dramatically increasing its electrophilicity toward the alcohol solvent. Crucially, the highly acidic environment ensures the indole nitrogen remains unreactive, virtually eliminating the risk of N-alkylation[4].
-
Coupling-Mediated (Steglich) Esterification: For complex or acid-sensitive alcohols, EDC/DMAP coupling provides a mild, neutral alternative. The reaction proceeds via a highly reactive O-acylisourea intermediate without risking the integrity of the indole core.
-
Base-Promoted Alkylation: Reacting the carboxylic acid with an alkyl halide and a base (e.g., K₂CO₃) risks deprotonating the indole N-H (pKa ~16), leading to concurrent N-alkylation[3]. While the 7-ethyl group provides mild steric hindrance against this, base-promoted methods are generally avoided unless the indole nitrogen is orthogonally protected.
Fig 1: Chemoselectivity pathways for the esterification of 7-Ethyl-1H-indole-5-carboxylic acid.
Experimental Protocols
Protocol A: Acid-Catalyzed Fischer-Speier Esterification (Methyl/Ethyl Esters)
This protocol is a self-validating system optimized for the synthesis of simple alkyl esters, adapted from validated indole-5-carboxylate synthetic methodologies[4][5].
Materials:
-
7-Ethyl-1H-indole-5-carboxylic acid (1.0 eq)
-
Anhydrous Methanol or Ethanol (Solvent and Reactant, 0.2 M)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 7-Ethyl-1H-indole-5-carboxylic acid in anhydrous methanol.
-
Causality Checkpoint: Anhydrous conditions are critical because Fischer esterification is an equilibrium reaction; the presence of ambient water will drive the equilibrium backward toward the starting acid.
-
-
Catalyst Addition: Cool the flask to 0 °C using an ice bath. Slowly add concentrated H₂SO₄ dropwise.
-
Causality Checkpoint: The addition of H₂SO₄ to alcohols is highly exothermic[4]. Cooling prevents localized superheating and potential degradation of the electron-rich indole core.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 65 °C (for methanol) or 78 °C (for ethanol) for 8–12 hours.
-
In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Eluent: 1:1 Hexanes/EtOAc). The reaction is self-validating when the highly polar carboxylic acid spot completely disappears, replaced by the higher-Rf ester product.
-
-
Concentration: Once complete, cool the mixture to room temperature and remove ~80% of the alcohol under reduced pressure via a rotary evaporator.
-
Quenching & Workup: Dilute the concentrated residue with Ethyl Acetate and slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8.
-
Causality Checkpoint: Neutralizing the acid catalyst before aqueous extraction is mandatory. Failing to do so will result in the reverse hydrolysis of the newly formed ester during the aqueous workup[4].
-
-
Extraction: Separate the organic layer. Extract the aqueous phase twice more with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure O-ester[5].
Protocol B: Mild Steglich Esterification (For Complex Alcohols)
When the target ester requires a complex, sterically hindered, or acid-sensitive alcohol, refluxing in strong acid will cause degradation. The Steglich protocol provides a mild alternative.
Materials:
-
7-Ethyl-1H-indole-5-carboxylic acid (1.0 eq)
-
Target Alcohol (1.2 eq)
-
EDC·HCl (1.5 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM, 0.1 M)
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid and the target alcohol in anhydrous DCM. Add DMAP and cool the mixture to 0 °C.
-
Causality Checkpoint: DMAP acts as a superior nucleophilic acyl transfer catalyst. It attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, accelerating the esterification and outcompeting side reactions.
-
-
Coupling: Add EDC·HCl portion-wise to the cooled solution.
-
Causality Checkpoint: EDC·HCl is specifically chosen over DCC (N,N'-Dicyclohexylcarbodiimide) because its urea byproduct is highly water-soluble. This creates a self-validating purification step via simple aqueous washing, avoiding the tedious chromatography required to remove DCC byproducts.
-
-
Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Purification: Dilute the reaction mixture with additional DCM. Wash sequentially with 1M HCl (to remove the DMAP catalyst and unreacted EDC), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Quantitative Data & Optimization Summary
The following table summarizes the expected performance metrics for functionalizing 7-Ethyl-1H-indole-5-carboxylic acid based on the chosen methodology.
| Reaction Method | Reagents & Conditions | Chemoselectivity (O vs N) | Typical Yield | Primary Application |
| Fischer-Speier | ROH, cat. H₂SO₄, Reflux, 8-12h | > 99% (O-Ester) | 85 - 95% | Synthesis of simple methyl/ethyl esters. |
| Steglich Coupling | ROH, EDC·HCl, DMAP, RT, 12h | > 95% (O-Ester) | 75 - 85% | Conjugation with complex, acid-sensitive alcohols. |
| Base-Alkylation | RX, K₂CO₃, DMF, 60 °C, 4-6h | ~ 70% (O-Ester) / 30% (N-Alkyl) | 50 - 65% | Not recommended unless indole N-H is protected. |
References
-
Methyl indole-5-carboxylate | 1011-65-0 - Benchchem.4
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses. 5
-
US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists - Google Patents. 1
-
Convergent and enantioselective syntheses of cytosolic phospholipase A2α inhibiting N-(1-indazol-1-ylpropan-2-yl)carbamates - Organic & Biomolecular Chemistry (RSC Publishing).2
-
US7067676B2 - N-alkylation of indole derivatives - Google Patents. 3
Sources
- 1. US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note: Microwave-Assisted Synthesis of 7-Ethyl-1H-indole-5-carboxylic acid
This Application Note is structured as a high-level technical guide for the microwave-assisted synthesis of 7-Ethyl-1H-indole-5-carboxylic acid . This specific scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors and serotonin receptor modulators, where the 7-ethyl group provides unique steric occlusion and the 5-carboxy group serves as a versatile handle for amidation.
Abstract
The synthesis of 7-substituted indoles via traditional thermal methods is often plagued by low yields and regioisomeric mixtures due to steric hindrance at the ortho position. This guide details a robust, optimized protocol for the synthesis of 7-Ethyl-1H-indole-5-carboxylic acid utilizing microwave irradiation. By leveraging the Fischer Indole Synthesis pathway with Ethyl Pyruvate , followed by a microwave-mediated decarboxylation, we achieve a high-purity product with significantly reduced reaction times (from 18 hours to <45 minutes) compared to conventional reflux methods.
Introduction & Retrosynthetic Analysis
The target molecule, 7-Ethyl-1H-indole-5-carboxylic acid , presents a synthetic challenge due to the 7-ethyl substituent, which sterically hinders cyclization at the adjacent carbon. Traditional Bartoli or Leimgruber-Batcho syntheses often require cryogenic conditions or harsh reagents incompatible with rapid library generation.
We utilize a Microwave-Assisted Fischer Indole Synthesis .[1] The microwave dielectric heating effect selectively couples to the polar transition state of the [3,3]-sigmatropic rearrangement, accelerating the rate-determining step and suppressing polymerization side-reactions common with electron-rich hydrazines.
Retrosynthetic Strategy
The synthesis is disconnected into three logical phases:
-
Precursor Assembly: Diazotization of 4-amino-3-ethylbenzoic acid to the corresponding hydrazine.
-
Cyclization (MW): Condensation with ethyl pyruvate and Lewis-acid catalyzed cyclization to the indole-2-carboxylate.
-
Decarboxylation (MW): Saponification and selective C-2 decarboxylation.
Figure 1: Retrosynthetic disconnection showing the pathway from the commercially available aniline to the target indole.
Materials and Equipment
Key Reagents
-
Starting Material: 4-Amino-3-ethylbenzoic acid (CAS: 51688-75-6) - Commercially available (e.g., ChemScene, Matrix Scientific).
-
Cyclization Partner: Ethyl Pyruvate (CAS: 617-35-6).
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or ZnCl₂.
-
Solvents: Ethanol (EtOH), Acetic Acid (AcOH), 1,2-Dichlorobenzene (for high temp decarboxylation).
Equipment
-
Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover 2.0 or Biotage Initiator+) capable of maintaining 200°C and 20 bar pressure.
-
Vessels: 10 mL and 35 mL pressure-rated borosilicate glass vials with crimp/snap caps and silicone/PTFE septa.
Experimental Protocols
Phase 1: Synthesis of 4-Hydrazinyl-3-ethylbenzoic acid (Bench Protocol)
Note: This step is temperature-sensitive and best performed via conventional cooling, not microwave.
-
Diazotization: Dissolve 4-Amino-3-ethylbenzoic acid (1.65 g, 10 mmol) in concentrated HCl (10 mL) and water (10 mL). Cool to -5°C in an ice/salt bath.
-
Add a solution of NaNO₂ (0.76 g, 11 mmol) in water (5 mL) dropwise, maintaining temperature <0°C. Stir for 30 min.
-
Reduction: Add a solution of SnCl₂·2H₂O (5.6 g, 25 mmol) in conc. HCl (5 mL) dropwise at 0°C. A thick precipitate will form.
-
Isolation: Stir for 2 hours at RT. Filter the solid (hydrazine hydrochloride salt). Wash with cold brine and ether.
-
Free Base Liberation: Dissolve salt in minimal water, neutralize with saturated Na₂CO₃ to pH 8, and extract with Ethyl Acetate (3x). Dry (Na₂SO₄) and concentrate to yield the hydrazine free base.
-
Checkpoint: Confirm formation by LC-MS (M+H = 181.2).
-
Phase 2: Microwave-Assisted Fischer Cyclization
This step forms the indole core. We use Ethyl Pyruvate to form the 2-ester first, as it stabilizes the intermediate and prevents polymerization.
Reaction Scheme: Hydrazine + Ethyl Pyruvate → Hydrazone → [MW / Acid] → Indole-2-ester-5-acid
-
Hydrazone Formation (In-situ):
-
In a 35 mL microwave vial, dissolve 4-Hydrazinyl-3-ethylbenzoic acid (1.80 g, 10 mmol) and Ethyl Pyruvate (1.16 g, 10 mmol) in Absolute Ethanol (15 mL).
-
Add 5 drops of Glacial Acetic Acid.
-
Stir at RT for 30 mins. (Formation of hydrazone is indicated by a color change, usually to yellow/orange).
-
-
Cyclization:
-
Add p-TSA monohydrate (1.9 g, 10 mmol) or ZnCl₂ (2 eq) to the vial.
-
Seal the vial.[1]
-
-
Microwave Parameters:
| Parameter | Setting | Rationale |
| Temperature | 150°C | Sufficient energy to overcome the sigmatropic rearrangement activation barrier. |
| Time | 15 minutes | Extended time degrades the electron-rich indole product. |
| Pressure Limit | 250 psi | Ethanol generates significant pressure at 150°C. |
| Power | Dynamic (Max 200W) | Allows precise temp control without overshoot. |
| Stirring | High | Essential for heat distribution. |
-
Work-up:
Phase 3: Microwave-Assisted Hydrolysis & Decarboxylation
To obtain the final 5-COOH product, we must hydrolyze the 2-ester and decarboxylate the resulting 2-COOH. The 5-COOH is stable under these conditions.
-
Hydrolysis:
-
Decarboxylation (The Critical Step):
-
Suspend the dicarboxylic acid in Quinoline (5 mL) or Diphenyl ether (solvent choice depends on purification preference; Quinoline promotes decarboxylation). Add a catalytic amount of Copper powder (50 mg).
-
Green Alternative: Use NMP (N-Methyl-2-pyrrolidone) with microwave heating, avoiding toxic quinoline.
-
-
Microwave Parameters:
| Parameter | Setting | Rationale |
| Temperature | 200°C | Thermal decarboxylation of indole-2-COOH requires high thermal energy. |
| Time | 10 minutes | Rapid heating prevents charring. |
| Solvent | NMP or Quinoline | High boiling point required. |
-
Purification:
Workflow Diagram
Figure 2: Step-by-step experimental workflow emphasizing the three microwave irradiation points.
Results and Validation
The protocol is self-validating through the isolation of stable intermediates.
-
Analytical Checkpoint 1 (Hydrazone): Absence of ketone carbonyl peak in IR; appearance of C=N stretch.
-
Analytical Checkpoint 2 (Cyclization): 1H NMR should show the disappearance of the hydrazine NH₂ protons and the appearance of the Indole NH (broad singlet ~11-12 ppm) and the C-3 proton (doublet or singlet depending on coupling).
-
Final Product Characterization (7-Ethyl-1H-indole-5-carboxylic acid):
-
1H NMR (DMSO-d₆): δ 12.4 (s, 1H, COOH), 11.2 (s, 1H, NH), 8.2 (s, 1H, H-4), 7.6 (s, 1H, H-6), 7.4 (t, 1H, H-2), 6.5 (t, 1H, H-3), 2.8 (q, 2H, Ethyl-CH₂), 1.2 (t, 3H, Ethyl-CH₃).
-
Note: The coupling constants between H-4 and H-6 will be small (meta-coupling), confirming the substitution pattern.
-
References
- Microwave-Assisted Fischer Indole Synthesis: Source: BenchChem Application Notes. "Microwave-Assisted Synthesis of Substituted Indoles."
-
Synthesis of 7-Azaindoles and Indoles
-
Synthesis of Indole-5-carboxylic acids
-
Decarboxylation of Indole-2-carboxylic acids
-
Precursor Availability (4-Amino-3-ethylbenzoic acid)
-
Source: ChemScene Product Catalog (CAS 51688-75-6).[8]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Microwave-Assisted Flexible Synthesis of 7-Azaindoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Guide: Solubility & Handling of 7-Ethyl-1H-indole-5-carboxylic acid
[1][2][3]
Technical Snapshot & Compound Profile
Before addressing specific solubility issues, it is critical to understand the physicochemical "personality" of 7-Ethyl-1H-indole-5-carboxylic acid. Its behavior in solution is governed by the competition between its hydrophobic core and its ionizable tail.[1][2][3]
| Property | Value / Characteristic | Implication for Solubility |
| CAS Number | 1554293-46-7 | Unique identifier for verification. |
| Core Structure | Indole ring + Ethyl group | Highly Lipophilic. The 7-ethyl group adds significant hydrophobicity compared to the parent indole-5-carboxylic acid.[1][2][3] |
| Functional Group | Carboxylic Acid (-COOH) | pH-Dependent Switch. This is your primary handle for aqueous solubility.[1][2][3] |
| Predicted pKa | ~4.4 (Acidic group) | At pH < 4, it exists as a neutral, insoluble solid.[1][2][3] At pH > 6, it exists as a soluble anion.[1][2][3] |
| Predicted LogP | ~2.5 - 3.0 | Indicates poor water solubility in the neutral state; requires organic co-solvents or pH adjustment.[2][3] |
Solubility Decision Tree
Use this workflow to determine the best dissolution strategy for your specific application.
Figure 1: Decision matrix for selecting the appropriate dissolution method based on experimental needs.
Troubleshooting & FAQs
Category 1: Aqueous Solubility (The "It Won't Dissolve" Issue)[2][3]
Q: I added the powder directly to water/PBS, and it just floats or clumps. Why? A: This is a classic issue with lipophilic organic acids.
-
The Cause: In its solid state (supplied powder), the compound is in the Free Acid form (protonated).[1][2][3] The crystal lattice energy is high, and the 7-ethyl-indole core repels water.[1][2][3] The pKa is ~4.4, meaning in unbuffered water (pH ~5-6) or neutral water, the ionization is insufficient to overcome the lattice energy.[1][2][3]
-
The Fix (In-Situ Salt Formation): You must convert the acid to its salt form before adding the bulk water.[1][2][3]
Q: Can I just heat it to make it dissolve? A: Do not rely on heat alone. While heat increases solubility temporarily, the compound will likely precipitate (crash out) as it cools or when added to a biological system at 37°C. Heat does not change the ionization state; pH adjustment does.[2][3]
Category 2: Stock Preparation & Storage
Q: What is the best solvent for a high-concentration stock solution? A: DMSO (Dimethyl sulfoxide) is the gold standard for this compound class.[2][3]
-
Solubility: You should easily achieve 50–100 mM in pure DMSO.[2][3]
-
Ethanol: Soluble (~50 mg/mL), but evaporation issues make it less reliable for long-term storage of precise concentrations.[1][2][3]
-
Protocol:
Q: My DMSO stock precipitated when I diluted it into cell culture media. Why? A: This is "Solvent Shock."
-
Mechanism: When you drop a hydrophobic molecule dissolved in DMSO into an aqueous buffer, the DMSO disperses instantly, leaving the molecule "naked" in water.[1][2][3] If the local concentration exceeds the aqueous solubility limit, it forms micro-crystals.[1][2][3]
-
Prevention:
-
Vortex Rapidly: Vortex the media while adding the DMSO stock to ensure rapid dispersion.[1][2][3]
-
Check pH: Ensure the media pH is > 7.0 . If the media is acidic (e.g., conditioned media), the compound will protonate and crash out.[1][2][3]
-
Limit Concentration: Ensure the final concentration is below the solubility limit (likely < 100 µM in aqueous media without carriers).
-
Category 3: Advanced Formulation (In Vivo / High Concentration)[2][3]
Q: I need to inject this into mice. DMSO is toxic.[1][2][3] What are my options? A: For in vivo work, you need a vehicle that stabilizes the compound at neutral pH.[2][3]
-
Option B: Co-solvent System
Step-by-Step Protocols
Protocol A: Preparation of 10 mM Aqueous Stock (Salt Method)
Use this for assays where DMSO is not permitted.[2][3]
-
Calculate: Determine the moles of 7-Ethyl-1H-indole-5-carboxylic acid (MW ≈ 189.2 g/mol ).
-
Alkalize: Add 1.05 equivalents of 1.0 M NaOH directly to the powder.
-
Dissolve: Vortex or sonicate.[1][2][3] The volume will be small, but the solid should dissolve into a thick syrup or clear solution.[1][2][3]
-
Dilute: Add distilled water or PBS (pH 7.4) to reach the final volume (e.g., 10 mL for 10 mM).
-
Verify: Check pH. It should be neutral or slightly basic. If cloudy, add dilute NaOH dropwise until clear.[1][2][3]
Protocol B: The "Solvent Spike" Method (Standard)
References
-
ChemicalBook. Indole-5-carboxylic acid Properties and Solubility Data. (Analog data used for structural inference).[1][2][3]
-
Sigma-Aldrich. 7-ethyl-1H-indole-5-carboxylic acid Product Sheet.[1][2][1][2][3]
-
PubChem. 1H-Indole-5-carboxylic acid, ethyl ester (Structural Analog) Physiochemical Properties.[1][2][3][1][2][3]
-
Organic Chemistry Data. pKa Values of Carboxylic Acids and Indoles. (Theoretical basis for pKa ~4.4 estimation).
Technical Support Guide: Stability and Handling of 7-Ethyl-1H-indole-5-carboxylic acid in Basic Media
Welcome to the technical support center for 7-Ethyl-1H-indole-5-carboxylic acid. This guide provides in-depth information, troubleshooting advice, and best practices for researchers, chemists, and drug development professionals utilizing this compound under basic experimental conditions. Our goal is to explain the causality behind experimental choices, ensuring your work is both efficient and successful.
Overview of Chemical Stability
7-Ethyl-1H-indole-5-carboxylic acid is a bifunctional molecule featuring a stable, electron-rich indole core and an acidic carboxylic acid group. The indole ring system is generally robust and resistant to degradation under many conditions due to its aromaticity.[1][2] The primary site of reactivity with bases is the carboxylic acid proton, followed by the less acidic N-H proton of the indole ring. While generally stable, specific basic conditions, particularly at elevated temperatures, can promote side reactions such as decarboxylation. This guide will address these nuances to prevent common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most immediate reaction of 7-Ethyl-1H-indole-5-carboxylic acid when a base is added?
The most immediate and predictable reaction is a simple acid-base neutralization. The carboxylic acid group (-COOH) is the most acidic proton in the molecule (pKa ≈ 4-5) and will be readily deprotonated by common bases (e.g., NaOH, KOH, NaHCO₃, K₂CO₃) to form the corresponding carboxylate salt (7-ethyl-1H-indole-5-carboxylate). This is an exothermic reaction.
Causality: The acidity of the carboxylic proton is significantly higher than that of the indole N-H proton (pKa ≈ 17). Therefore, stoichiometric addition of one equivalent of a base will selectively deprotonate the carboxylic acid, rendering it water-soluble.
Q2: How stable is the indole core of the molecule to common bases used in synthesis?
The indole ring itself is remarkably stable under a wide range of basic conditions. It is common practice in organic synthesis to use bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) to deprotonate the indole N-H for subsequent N-alkylation or N-arylation reactions without degrading the core structure.[3][4] Similarly, conditions for the saponification of indole esters to their corresponding carboxylic acids often involve refluxing with strong bases like NaOH or KOH in alcoholic solvents, which further demonstrates the stability of the indole nucleus to these reagents.[5][6]
Q3: Can 7-Ethyl-1H-indole-5-carboxylic acid undergo decarboxylation under basic conditions?
Yes, decarboxylation (the loss of CO₂) is a potential degradation pathway, though it is less facile for indole-5-carboxylic acids compared to their 3-substituted counterparts.[7] Under neutral or acidic conditions, decarboxylation of aromatic carboxylic acids is typically slow unless activated by strong electron-donating groups.[8]
Under basic conditions, the molecule exists as a carboxylate anion. For decarboxylation to occur, the carboxylate would need to eliminate CO₂, leaving a carbanion at the C5 position of the indole ring. This process is generally unfavorable unless high temperatures are applied or the resulting carbanion is particularly stable.[9] While less common than for other isomers, researchers should be aware of this possibility, especially in reactions requiring prolonged heating in the presence of a base.[10]
Sources
- 1. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones | MDPI [mdpi.com]
- 4. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectrum interpretation of 7-Ethyl-1H-indole-5-carboxylic acid
An In-Depth Technical Guide to the 1H NMR Spectral Interpretation of 7-Ethyl-1H-indole-5-carboxylic Acid
Introduction: The Role of NMR in Modern Drug Discovery
In the landscape of contemporary drug development and chemical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous elucidation of molecular structures. For researchers working with complex heterocyclic scaffolds like indoles—a core motif in numerous pharmaceuticals—a precise understanding of their spectral characteristics is paramount. This guide provides a senior-level, in-depth analysis of the ¹H NMR spectrum of 7-Ethyl-1H-indole-5-carboxylic acid, a substituted indole derivative. We will dissect its predicted spectrum, compare it with structurally related alternatives to rationalize substituent effects, and provide a robust protocol for acquiring high-quality experimental data.
Section 1: Predicted ¹H NMR Spectrum of 7-Ethyl-1H-indole-5-carboxylic Acid
To interpret the spectrum of a molecule not yet extensively documented in the literature, we begin by building a predicted spectrum based on foundational NMR principles and data from analogous structures. The structure, with protons systematically labeled, is shown below.
Caption: Structure of 7-Ethyl-1H-indole-5-carboxylic acid with key protons labeled.
Predicted Proton Assignments
The expected ¹H NMR signals for 7-Ethyl-1H-indole-5-carboxylic acid, assuming a DMSO-d₆ solvent to ensure observation of labile protons, are summarized below.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |
| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and acidic. It typically appears as a very broad singlet due to hydrogen bonding and chemical exchange.[1][2][3] Its presence in this region is a strong confirmation of the functional group. |
| N-H (H1) | ~11.0 - 12.0 | Broad Singlet (br s) | 1H | The indole N-H proton is also acidic and subject to broadening. Its chemical shift is highly dependent on solvent and concentration.[4] In DMSO, it is readily observed. |
| H4 | ~8.0 - 8.3 | Singlet (s) or narrow Doublet (d) | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group, causing significant deshielding. It lacks an ortho-coupling partner and will only exhibit a small meta-coupling to H6, appearing as a singlet or a very narrowly split doublet. |
| H6 | ~7.6 - 7.8 | Doublet (d) | 1H | H6 is ortho to the C7-ethyl group and meta to the C5-carboxylic acid group. It will be split into a doublet by its only ortho-coupling partner, H4 (across the C5-substituent, this coupling is negligible). |
| H2 | ~7.4 - 7.6 | Doublet of Doublets (dd) | 1H | The C2 proton of the pyrrole ring is typically downfield. It will exhibit coupling to both H3 and the N-H proton (H1).[4] |
| H3 | ~6.5 - 6.7 | Doublet of Doublets (dd) | 1H | The C3 proton is generally the most upfield of the indole ring protons.[4] It couples to H2 and H1. |
| -CH₂- | ~2.9 - 3.2 | Quartet (q) | 2H | These benzylic protons are deshielded by the aromatic ring. They are split into a quartet by the three adjacent methyl protons (n+1 = 3+1 = 4).[5][6] |
| -CH₃ | ~1.3 - 1.5 | Triplet (t) | 3H | The terminal methyl protons are split into a triplet by the two adjacent methylene protons (n+1 = 2+1 = 3).[5][7] |
Section 2: Comparative Spectral Analysis
To validate our predictions and understand the electronic effects of the substituents, we compare our target molecule to two key alternatives: one lacking the ethyl group and one lacking the carboxylic acid group.
Alternative 1: Indole-5-carboxylic acid
This compound allows us to isolate the effect of adding a C7-ethyl group. Experimental data for Indole-5-carboxylic acid in DMSO-d₆ has been reported.[8]
-
Observed Data (DMSO-d₆): δ 12.39 (s, 1H, COOH), 11.46 (s, 1H, NH), 8.25 (s, 1H, H4), 7.72 (dd, J = 8.5, 1.5 Hz, 1H, H6), 7.45 (d, J=8.4 Hz, 1H, H7), 7.45 (t, 1H, H2), 6.57 (s, 1H, H3).[8]
-
Comparison: The absence of the ethyl group at C7 means the signals for the quartet and triplet are missing. Furthermore, the proton at C7 is now present, observed as a doublet around 7.45 ppm. The chemical shifts for the remaining protons (H4, H6, H2, H3) are very similar to our predictions for the target molecule, suggesting the C7-ethyl group has a relatively minor electronic influence on the other side of the ring.
Alternative 2: 7-Ethyl-1H-indole (Predicted)
This hypothetical comparison allows us to see the powerful effect of the C5-carboxylic acid. We can predict its spectrum based on the known data for 7-Ethyl-1H-indole[9][10] and general principles.
-
Predicted Spectrum: The most significant change would be the absence of the downfield -COOH signal. Critically, the H4 and H6 protons would shift significantly upfield (likely into the ~7.0-7.5 ppm region) due to the removal of the electron-withdrawing carboxylic acid group. H4 would no longer be the most deshielded aromatic proton.
Comparative Data Summary
| Proton | 7-Ethyl-1H-indole-5-carboxylic acid (Predicted) | Indole-5-carboxylic acid (Experimental[8]) | 7-Ethyl-1H-indole (Predicted) |
| -COOH | ~12.0 - 13.0 ppm | 12.39 ppm | N/A |
| N-H | ~11.0 - 12.0 ppm | 11.46 ppm | ~10.8-11.5 ppm |
| H4 | ~8.0 - 8.3 ppm | 8.25 ppm | ~7.0-7.2 ppm |
| H6 | ~7.6 - 7.8 ppm | 7.72 ppm | ~7.3-7.5 ppm |
| H7 | N/A | 7.45 ppm | ~6.9-7.1 ppm |
| -CH₂- | ~2.9 - 3.2 ppm | N/A | ~2.8-3.0 ppm |
| -CH₃ | ~1.3 - 1.5 ppm | N/A | ~1.2-1.4 ppm |
This comparison clearly demonstrates that the C5-carboxylic acid group is the dominant factor controlling the chemical shifts of the H4 and H6 protons on the benzene portion of the indole ring.
Section 3: Experimental Protocol for ¹H NMR Data Acquisition
To ensure reproducible and high-quality data, a standardized protocol is essential. This methodology represents a self-validating system for the structural confirmation of 7-Ethyl-1H-indole-5-carboxylic acid.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid 7-Ethyl-1H-indole-5-carboxylic acid sample.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for dissolving the polar carboxylic acid and for observing the exchangeable N-H and COOH protons, which would be lost in solvents like D₂O.[11]
-
Cap the NMR tube and vortex gently for 30-60 seconds until the sample is fully dissolved. A clear, homogeneous solution should be obtained.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially in the complex aromatic region.
-
Insert the sample and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Spectral Width: Set a wide spectral width (e.g., -2 to 14 ppm) to ensure all signals, particularly the downfield carboxylic acid proton, are captured.
-
Pulse Angle: Use a 30° or 45° pulse angle to reduce the relaxation delay needed between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay (d1) of at least 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Perform a baseline correction.
-
Integrate all signals, calibrating the integration of a well-resolved signal (e.g., the methyl triplet) to 3 protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants (J-values) to assign the structure.
-
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Indole-5-carboxylic acid | 1670-81-1 [chemicalbook.com]
- 9. 7-Ethyl-1H-indole | 22867-74-9 | TCI EUROPE N.V. [tcichemicals.com]
- 10. 7-Ethylindole | C10H11N | CID 2724711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
13C NMR chemical shifts of 7-Ethyl-1H-indole-5-carboxylic acid
Technical Comparison Guide: 13C NMR Structural Elucidation Methodologies for 7-Ethyl-1H-indole-5-carboxylic acid
Executive Context
In the development of targeted therapeutics—particularly P2X7 receptor antagonists where indole carboxamide derivatives play a foundational role —the precise structural verification of synthetic intermediates is non-negotiable. 7-Ethyl-1H-indole-5-carboxylic acid serves as a critical building block in these workflows.
As a Senior Application Scientist, I frequently observe bottlenecks in structural elucidation caused by ambiguous assignment of quaternary carbons on the indole core. This guide objectively compares three methodological approaches for assigning the : Empirical Additivity Rules , Density Functional Theory (DFT) Predictions , and Self-Validating Experimental Acquisition .
Methodological Landscape: Predictive vs. Experimental Approaches
When confirming the structure of a newly synthesized batch of 7-Ethyl-1H-indole-5-carboxylic acid, researchers typically rely on a combination of prediction and experimental validation.
-
Empirical Additivity Rules: Utilizes baseline spectral data of the unsubstituted indole core and applies mathematical shift increments based on the known electronic effects of the 5-COOH and 7-Ethyl substituents . Pros: Instantaneous; requires no computational power. Cons: Struggles to account for complex steric interactions or solvent-induced hydrogen bonding.
-
DFT Computational Modeling (GIAO-B3LYP): Employs quantum mechanical calculations (typically B3LYP/6-311+G**) to predict the magnetic shielding tensors of each carbon atom . Pros: Highly accurate for rigid aromatic systems; accounts for 3D geometry. Cons: Computationally expensive; requires scaling factors to match experimental reference frames (TMS).
-
Experimental Acquisition (DMSO-d6): The ground truth. However, raw 1D 13C NMR data is often insufficient for complex substituted indoles without a self-validating 2D NMR workflow to resolve overlapping aromatic signals.
Quantitative Shift Analysis
The table below compares the predicted chemical shifts derived from empirical calculations and DFT modeling against the expected experimental ranges. This serves as a reference matrix for spectral alignment.
| Carbon Position | Type | Empirical Prediction (ppm) | DFT (GIAO) Prediction (ppm) | Expected Experimental Range (DMSO-d6) | Diagnostic 2D Validation (DEPT-135) |
| C2 | CH | 127.2 | 128.1 | 126.5 – 127.5 | Positive |
| C3 | CH | 102.5 | 101.8 | 102.0 – 103.0 | Positive |
| C3a | C (Quat) | 127.3 | 126.9 | 126.5 – 128.0 | Null (Disappears) |
| C4 | CH | 122.9 | 123.5 | 122.5 – 123.5 | Positive |
| C5 | C (Quat) | 123.0 | 122.2 | 122.0 – 123.5 | Null (Disappears) |
| C6 | CH | 121.9 | 122.4 | 121.0 – 122.5 | Positive |
| C7 | C (Quat) | 126.7 | 127.5 | 126.0 – 127.5 | Null (Disappears) |
| C7a | C (Quat) | 136.8 | 137.2 | 136.0 – 138.0 | Null (Disappears) |
| C=O | C (Quat) | 168.8 | 170.1 | 168.0 – 169.5 | Null (Disappears) |
| CH2 (Ethyl) | CH2 | 24.0 | 25.2 | 23.5 – 24.5 | Negative (Inverted) |
| CH3 (Ethyl) | CH3 | 14.5 | 15.1 | 14.0 – 15.0 | Positive |
Mechanistic Causality of Chemical Shifts
To confidently assign the spectrum, one must understand the causality behind the electronic environment of the molecule:
-
The C5 Carboxylic Acid Effect (-R, -I): The -COOH group acts as a strong electron-withdrawing group via resonance. The carbonyl carbon is highly deshielded due to magnetic anisotropy (~169 ppm). C5 (the ipso carbon) experiences localized deshielding, pushing it downfield to ~123 ppm compared to the ~121 ppm baseline of an unsubstituted indole.
-
The C7 Ethyl Group Effect (+I, Hyperconjugation): The ethyl group is a weak electron-donating group. While its resonance effects are negligible, its inductive α-effect strongly deshields the ipso C7 carbon, shifting it from a typical ~111 ppm to ~127 ppm.
-
Solvent Causality (DMSO-d6): DMSO is chosen over CDCl3 due to the polarity of the carboxylic acid. DMSO strongly hydrogen-bonds with both the indole N-H and the COOH proton. This locks the molecular conformation and generally induces a slight downfield shift (0.5 - 1.5 ppm) across the aromatic core compared to non-polar solvents.
Self-Validating Experimental Protocol
A standard 1D 13C NMR is prone to misinterpretation due to the dense clustering of signals between 120–130 ppm (C2, C3a, C4, C5, C6, C7). The following protocol is designed as a self-validating system , ensuring that every assignment is mathematically and spectroscopically cross-verified.
Step 1: Optimized Sample Preparation
-
Dissolve 25–30 mg of 7-Ethyl-1H-indole-5-carboxylic acid in 0.6 mL of anhydrous DMSO-d6.
-
Causality: High concentration is critical for 13C NMR due to the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C isotope.
Step 2: 1D 13C Acquisition with Extended Relaxation
-
Load the sample into a 400 MHz or 600 MHz NMR spectrometer (100/150 MHz for Carbon).
-
Select a standard proton-decoupled 13C pulse sequence (e.g., zgpg30).
-
Critical Parameter: Set the relaxation delay (D1) to 3.0 – 5.0 seconds .
-
Causality: Quaternary carbons (C3a, C5, C7, C7a, C=O) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A standard 1.0s delay will result in these peaks being artificially suppressed or entirely invisible in the baseline.
Step 3: The Validation Step (DEPT-135 & HSQC)
-
Acquire a DEPT-135 spectrum.
-
Validation Logic: The DEPT-135 acts as a binary filter. If the experimental setup is correct, exactly five signals will disappear (the quaternary carbons). Exactly one signal will phase negatively (the ethyl CH2 at ~24 ppm). The remaining five signals will phase positively (CH and CH3). If the CH2 does not phase negatively, the pulse calibration is incorrect.
-
Acquire an HSQC spectrum to map the known proton signals directly to their corresponding carbons, leaving the quaternary carbons isolated for final assignment via elimination and empirical comparison.
Workflow Visualization
Workflow for 13C NMR structural validation combining experimental and DFT computational methods.
References
Comparative HPLC Method Validation for 7-Ethyl-1H-indole-5-carboxylic Acid Purity: Biphenyl vs. C18 Chemistries
Executive Summary
For analytical scientists and drug development professionals, ensuring the purity of highly functionalized heterocyclic intermediates is a critical regulatory requirement. (CAS 1554293-46-7) is a vital building block, most notably utilized in the synthesis of [1] targeting neuroinflammation and oncology.
Assessing the purity of this compound presents a unique chromatographic challenge: separating the active intermediate from structurally analogous synthetic byproducts, such as the des-ethyl impurity (1H-indole-5-carboxylic acid) and positional isomers (e.g., 7-methyl-1H-indole-5-carboxylic acid). This guide objectively compares the performance of a standard C18 stationary phase against a Biphenyl phase, providing a self-validating, step-by-step methodology aligned with the updated [2].
Mechanistic Rationale: Column Chemistry & Mobile Phase Selection
As a Senior Application Scientist, it is crucial to look beyond empirical trial-and-error and understand the physicochemical causality driving chromatographic separation.
Stationary Phase Causality: Hydrophobic vs. Interactions
-
Standard C18 Columns: [3] rely almost exclusively on hydrophobic dispersion forces. While effective for general lipophilic retention, C18 phases often lack the geometric and electronic selectivity required to resolve closely related indole isomers, leading to peak co-elution.
-
Biphenyl Columns: The indole ring is an electron-rich aromatic system, while the carboxylic acid at position 5 acts as an electron-withdrawing group, creating a distinct molecular dipole. A Biphenyl stationary phase introduces
polarizability. The biphenyl ligands dynamically interact with the -electron system of the indole ring. This orthogonal selectivity allows the column to recognize subtle electronic differences between the 7-ethyl and 7-methyl derivatives, offering superior resolution where C18 fails.
Mobile Phase Causality: pH Control and Ion Suppression
The carboxylic acid moiety on the indole ring has a pKa of approximately 4.5. If the mobile phase pH is near this value, the analyte will exist in a state of partial ionization, resulting in severe peak tailing and irreproducible retention times. To force the compound into a neutral, fully protonated state, the mobile phase pH must be maintained at least 2 units below the pKa. Incorporating 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) acts as an[4], suppressing ionization and acting as an ion-pairing agent to deliver sharp, symmetrical peaks.
Comparative Performance Analysis
To demonstrate the superiority of the
Table 1: Chromatographic Performance Comparison
| Parameter | Standard C18 Column (5 µm, 4.6 x 250 mm) | Biphenyl Column (5 µm, 4.6 x 250 mm) | Acceptance Criteria |
| Retention Time (min) | 6.4 | 8.1 | N/A |
| Resolution (Rs) * | 1.4 (Co-elution risk) | 3.2 (Baseline separation) | Rs > 2.0 |
| Tailing Factor (Tf) | 1.6 | 1.1 | Tf < 1.5 |
| Theoretical Plates (N) | 8,500 | 14,200 | N > 10,000 |
*Resolution (Rs) calculated between 7-Ethyl-1H-indole-5-carboxylic acid and the closely eluting 7-methyl-1H-indole-5-carboxylic acid impurity.
Step-by-Step Methodology: A Self-Validating Protocol
Trustworthy analytical methods must be self-validating. The following protocol incorporates System Suitability Testing (SST) to ensure the instrument proves its fitness before any data is collected.
Reagent & Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile (v/v).
Chromatographic Conditions
-
Column: Biphenyl, 5 µm, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes
interactions). -
Detection: UV at 280 nm (Optimal absorbance for the indole chromophore).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20%
70% B -
10-12 min: 70% B
-
12-12.1 min: 70%
20% B -
12.1-17 min: 20% B (Re-equilibration)
-
System Suitability Testing (The Self-Validating Step)
Before analyzing unknown batches, execute the following sequence:
-
Blank Injection: Inject Diluent. Requirement: No peaks > 0.05% of the target analyte area at the expected retention time.
-
SST Standard: Inject a solution containing 100 µg/mL of 7-Ethyl-1H-indole-5-carboxylic acid and 5 µg/mL of the 7-methyl impurity.
-
Validation Gate: The system automatically halts if it fails to meet the following criteria across 5 consecutive injections:
-
Resolution (Rs) between the two peaks
2.0. -
Tailing Factor (Tf) for the main peak
1.5. -
Relative Standard Deviation (%RSD) of the main peak area
2.0%.
-
Regulatory Validation Data (ICH Q2(R2))
Following the successful establishment of the Biphenyl method, a full validation was executed adhering to the[5] outlined in ICH Q2(R2).
Table 2: ICH Q2(R2) Method Validation Summary (Biphenyl Method)
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity | No interference from blank/matrix | No co-eluting peaks observed | Pass |
| Linearity (Range) | R² | R² = 0.9998 (10 to 150 µg/mL) | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.4% - 100.8% | Pass |
| Precision (Repeatability) | %RSD | %RSD = 0.85% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) | 0.05 µg/mL | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) | 0.15 µg/mL | Pass |
Method Validation Workflow Visualization
The following diagram illustrates the logical progression of the ICH Q2(R2) validation lifecycle applied to this specific indole derivative.
Figure 1: ICH Q2(R2) guided HPLC method validation workflow for indole derivatives.
References
Sources
- 1. US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists - Google Patents [patents.google.com]
- 2. database.ich.org [database.ich.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ovid.com [ovid.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 7-Ethyl-1H-indole-5-carboxylic Acid
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 7-Ethyl-1H-indole-5-carboxylic acid, a key indole derivative. Beyond a theoretical breakdown, we present a comparative overview of alternative analytical methodologies, complete with detailed experimental protocols, to empower informed decisions in your analytical workflow.
In the landscape of pharmaceutical research and development, indole derivatives hold a significant position due to their diverse biological activities. 7-Ethyl-1H-indole-5-carboxylic acid, with its characteristic substituted indole core, presents a unique analytical challenge. Mass spectrometry, a cornerstone of modern analytical chemistry, offers unparalleled sensitivity and structural information. Understanding its fragmentation pattern is not merely an academic exercise but a critical step in method development for identification, quantification, and impurity profiling.
This guide, departing from rigid templates, is structured to provide a holistic understanding, from the foundational principles of fragmentation to practical, field-tested experimental protocols. We will delve into the predicted fragmentation pathways of 7-Ethyl-1H-indole-5-carboxylic acid, juxtapose mass spectrometry with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide the necessary tools to implement these methods in your laboratory.
The Signature Fragmentation of 7-Ethyl-1H-indole-5-carboxylic Acid: A Predictive Analysis
While an experimental mass spectrum for 7-Ethyl-1H-indole-5-carboxylic acid is not widely available in the public domain, its fragmentation pattern under electron ionization (EI) can be reliably predicted based on the well-established fragmentation rules for its constituent functional groups: the indole ring, the ethyl substituent, and the carboxylic acid moiety.
The molecular ion ([M]+•) of 7-Ethyl-1H-indole-5-carboxylic acid (molar mass: 189.21 g/mol ) is expected to be moderately abundant due to the relative stability of the aromatic indole nucleus. The subsequent fragmentation cascade is anticipated to proceed through several key pathways:
-
Loss of the Carboxylic Acid Group: A prominent fragmentation pathway for carboxylic acids involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the carboxyl group (•COOH, 45 Da)[1][2]. This would result in a significant fragment ion at m/z 144 . Further loss of a hydrogen atom can also lead to a fragment at m/z 143 . Another characteristic loss is that of a hydroxyl radical (•OH, 17 Da), which would produce a fragment at m/z 172 [1][2].
-
Fragmentation of the Ethyl Group: The ethyl substituent at the 7-position is susceptible to benzylic cleavage, a favorable fragmentation pathway for alkylated aromatic systems. This would involve the loss of a methyl radical (•CH₃, 15 Da) to form a stable tropylium-like cation, resulting in a fragment ion at m/z 174 .
-
Indole Ring Fissions: The indole ring itself can undergo characteristic fragmentation. A common fragmentation pathway for indole derivatives is the loss of hydrogen cyanide (HCN, 27 Da) from the pyrrole ring, which can occur from various fragment ions[3]. For instance, the fragment at m/z 144 could potentially lose HCN to yield a fragment at m/z 117 .
-
Combined Fragmentation Pathways: A combination of these primary fragmentation events is also highly probable. For example, the initial loss of the carboxyl group (to m/z 144) could be followed by the loss of a methyl radical from the ethyl group, leading to a fragment at m/z 129 .
This predicted fragmentation pattern provides a valuable fingerprint for the identification of 7-Ethyl-1H-indole-5-carboxylic acid in complex matrices.
Caption: Predicted Electron Ionization (EI) fragmentation pathway of 7-Ethyl-1H-indole-5-carboxylic acid.
A Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, the choice of analytical technique should always be guided by the specific requirements of the study, such as the need for quantification, the complexity of the sample matrix, and the available instrumentation. Here, we compare mass spectrometry with two common alternatives: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of ions based on their mass-to-charge ratio. | Separation of compounds based on their differential partitioning between a stationary and a mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass analysis. |
| Strengths | High sensitivity and selectivity, provides structural information. | Robust, versatile, and widely available. Excellent for quantification. | High separation efficiency for volatile and thermally stable compounds. |
| Weaknesses | Can be susceptible to matrix effects. May require chromatographic separation prior to analysis. | Limited structural information from UV detection alone. | Requires derivatization for non-volatile or thermally labile compounds like carboxylic acids. |
| Suitability for 7-Ethyl-1H-indole-5-carboxylic acid | Ideal for identification and structural elucidation. When coupled with LC or GC, provides excellent quantitative capabilities. | Well-suited for routine quantification, especially with a UV detector, as the indole ring is a strong chromophore.[4][5] | Requires derivatization to increase volatility, which adds a step to sample preparation but can provide excellent separation and sensitivity.[6][7][8][9] |
Experimental Protocols: A Practical Guide
To facilitate the implementation of these techniques, we provide detailed, step-by-step methodologies based on established protocols for similar indole derivatives.
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for the direct analysis of 7-Ethyl-1H-indole-5-carboxylic acid in solution or from complex matrices with minimal sample preparation.
Caption: A generalized workflow for the LC-MS analysis of 7-Ethyl-1H-indole-5-carboxylic acid.
Methodology:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
For complex matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
-
-
Liquid Chromatography (LC) Conditions: [10]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to elute the analyte, and then re-equilibrate. A typical gradient might be 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for indole derivatives.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 120 V.
-
Mass Range: m/z 50-500.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For GC-MS analysis, derivatization of the carboxylic acid and the N-H of the indole ring is necessary to increase volatility. Silylation is a common and effective method.
Methodology:
-
Derivatization (Silylation): [6]
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Gas Chromatography (GC) Conditions: [8]
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Range: m/z 40-600.
-
Conclusion: An Informed Approach to Analysis
The structural characterization and quantification of 7-Ethyl-1H-indole-5-carboxylic acid necessitate a thoughtful and informed analytical approach. While direct experimental mass spectral data remains elusive in publicly accessible databases, a robust predictive model of its fragmentation can be constructed based on established principles. This guide has provided a comprehensive overview of this predicted fragmentation, offering a valuable tool for its identification.
Furthermore, the comparative analysis of mass spectrometry with HPLC and GC-MS highlights the unique strengths and applications of each technique. The detailed experimental protocols serve as a practical starting point for researchers to develop and validate their own analytical methods. By understanding the nuances of each technique and the specific fragmentation behavior of the target molecule, scientists and drug development professionals can confidently navigate the analytical challenges posed by novel indole derivatives, ensuring the accuracy and integrity of their research.
References
- BenchChem. (2025). Application Notes and Protocols for GC-MS Analysis of 2-amino-1-(1H-indol-3-yl)ethanol. BenchChem.
- SIELC Technologies. (2023). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Chen, W. R., & Chen, C. H. (2009). A simple and rapid procedure for the purification of indole-3-acetic acid prior to GC-SIM-MS analysis. Botanical Studies, 50(3), 321-328.
- Kowalska, J., & Sajewicz, M. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Herba Polonica, 62(2), 53-64.
- Li, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 470.
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PubChem. (n.d.). 7-Ethylindole. National Center for Biotechnology Information. Retrieved from [Link]
- Scribd. (n.d.).
- Tivendale, N. D., et al. (2004). Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. Journal of Microbiological Methods, 58(3), 363-373.
- Briti Scientific. (n.d.). 7-Ethylindole, ≥97%. Briti Scientific.
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SIELC Technologies. (2023). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
- Chemsrc. (2025, August 21). 7-Ethyl-1H-indole. Chemsrc.
- RSC. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Mass spectrometry fragmentation spectra of the extracted compounds.
- Han, J., et al. (2024).
- Chemistry LibreTexts. (2023, August 29).
-
NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. Retrieved from [Link]
- Chromedia. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Chromedia.
- van der Meer, T., et al. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect.
- SpectraBase. (n.d.). 1H-Indole-2-carboxylic acid, 5-ethyl-, trimethylsilyl ester. SpectraBase.
- ChemicalBook. (n.d.). Indole-5-carboxylic acid(1670-81-1) 1H NMR spectrum. ChemicalBook.
- BenchChem. (2025). Application Notes & Protocols: Quantitative Analysis of 5-Bromo-1H-indole-2-carboxylic acid. BenchChem.
- Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
- Kihel, A. E., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.
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A Senior Scientist's Guide to Reference Standards for the Analysis of 7-Ethyl-1H-indole-5-carboxylic Acid
For researchers, analytical scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. The quantification and qualification of active pharmaceutical ingredients (APIs) and their intermediates, such as 7-Ethyl-1H-indole-5-carboxylic acid, hinge on the quality of the reference standards used. This guide provides an in-depth comparison of strategies for establishing a reliable reference standard for this compound, focusing on the practical, field-proven approach of qualifying a secondary standard for routine use.
The Indispensable Role of Reference Standards in Analytical Science
7-Ethyl-1H-indole-5-carboxylic acid is a heterocyclic building block whose precise characterization is critical in synthetic chemistry and pharmaceutical development. A reference standard serves as the benchmark against which an unknown sample of the same compound is compared. Its purpose is to ensure the identity, purity, quality, and strength of a substance.
The International Council on Harmonisation (ICH) and the United States Pharmacopeia (USP) provide a framework for classifying and using reference standards.[1][2]
-
Primary Reference Standard: A substance shown by an extensive set of analytical tests to be authentic material of high purity.[1] Its value is accepted without reference to another standard. USP Reference Standards are generally considered primary compendial standards.[3]
-
Secondary (or Working) Reference Standard: A substance whose characteristics are established by comparison to a primary reference standard.[4] These are used for routine laboratory analysis to conserve the limited and often expensive primary standards.
For a compound like 7-Ethyl-1H-indole-5-carboxylic acid, which may not have a readily available official pharmacopeial standard, laboratories must either procure a certified reference material (CRM) from a commercial supplier or qualify a high-purity batch of material as an in-house secondary standard.
Sourcing and Initial Evaluation of Candidate Material
A search for commercially available 7-Ethyl-1H-indole-5-carboxylic acid reveals several suppliers providing materials, typically with a stated purity of >97%. While these are suitable as starting materials for synthesis, they are not immediately qualified for use as a quantitative reference standard.
Table 1: Comparison of Typical Commercial Grades for Candidate Material
| Supplier | Product Number | Stated Purity | Available Data on Website | Suitability as a Reference Standard |
| Sigma-Aldrich | ENAH304EEE6D | Not specified | CAS No., Molecular Formula, InChI Key[5] | Not suitable without full qualification. Requires comprehensive in-house analysis. |
| BLD Pharm | BD109852 | Not specified | CAS No., NMR, HPLC, LC-MS, UPLC data may be available[6] | Candidate for qualification. The availability of spectral data provides a good starting point for identity confirmation. |
| Generic Supplier | Varies | ≥97% (by HPLC) | Certificate of Analysis (CoA) with lot-specific HPLC purity and spectral data (e.g., ¹H NMR). | Strong candidate for qualification. The provided CoA serves as the initial dataset for a more rigorous characterization. |
Expert Insight: The most practical and scientifically sound approach for a non-pharmacopeial material is to select a commercial batch with the highest possible purity and a comprehensive supplier-provided Certificate of Analysis. This batch then becomes the "candidate material" for in-house qualification as a secondary reference standard.
Workflow for Qualifying an In-house Secondary Reference Standard
Qualifying a secondary standard is a rigorous process that establishes its traceability to a primary standard or, in its absence, thoroughly characterizes it to function as a de facto primary standard for in-house purposes. The process must be governed by a pre-approved written protocol.[7][8]
Sources
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- 4. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]
- 5. 7-ethyl-1H-indole-5-carboxylic acid | 1554293-46-7 [sigmaaldrich.com]
- 6. 1554293-46-7|7-Ethyl-1h-indole-5-carboxylic acid|BLD Pharm [bldpharm.com]
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- 8. 1H-Indole-5-carboxylic acid, ethyl ester | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to the Structural Comparison of 7-Substituted Indole Carboxylic Acids
Introduction
The indole ring system is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" due to its presence in a vast array of natural products and therapeutically active molecules.[1][2][3][4] This bicyclic aromatic heterocycle, formed by the fusion of a benzene and a pyrrole ring, offers a unique combination of structural rigidity, hydrogen-bonding capability, and electronic properties that make it an ideal framework for drug design.[1][5][6] The true power of the indole scaffold, however, lies in its capacity for chemical modification. The strategic placement of substituents at various positions around the ring can profoundly alter a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.
This guide provides an in-depth structural comparison of indole carboxylic acids with a specific focus on substitution at the 7-position. Often overlooked in favor of the more electronically active 2-, 3-, and 5-positions, the 7-position offers a unique steric and electronic environment. Substituents here can directly influence the adjacent pyrrole nitrogen and modulate the overall conformation of the molecule, providing a powerful tool for fine-tuning drug-receptor interactions. We will explore the synthetic strategies to access these compounds, the analytical techniques for their characterization, and the structure-activity relationships (SAR) that govern their function, all supported by validated experimental protocols.
The Indole-7-Carboxylic Acid Scaffold: A Structural Overview
The fundamental structure consists of an indole ring with a carboxylic acid group at position 7. This arrangement creates a distinct chemical entity where the acidic carboxyl group is in close proximity to the pyrrole portion of the heterocycle. The electron-rich nature of the indole π-system and the electron-withdrawing character of the carboxylic acid establish a unique electronic landscape that is highly sensitive to further substitution.
Synthetic Strategies for 7-Substituted Indole Carboxylic Acids
The synthesis of specifically 7-substituted indoles requires careful strategic planning to control regioselectivity. The choice of synthetic route is dictated by the desired substituent and the availability of starting materials.
Causality Behind Synthetic Choices: The selection of a particular synthetic method is not arbitrary. Classical methods like the Fischer indole synthesis are often employed for their simplicity with certain starting materials, but they can lack regiocontrol and may not be suitable for sensitive functional groups.[7] Modern catalytic methods, while often more complex, provide superior control and broader functional group tolerance, which is critical in the later stages of a drug discovery campaign.
Key Synthetic Methodologies
-
Bartoli Indole Synthesis: This is an exceptionally practical and efficient method for generating 7-substituted indoles. The reaction proceeds via the addition of three equivalents of a vinyl Grignard reagent to an ortho-substituted nitrobenzene, making it a go-to strategy for accessing this specific substitution pattern.[7]
-
Fischer Indole Synthesis: A venerable and widely used method, the Fischer synthesis involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.[6] To achieve 7-substitution, one must start with an ortho-substituted phenylhydrazine. This method has been successfully used to synthesize 7-(pyridin-2'-yl)- and 7-(pyrazol-1'-yl)-indole-2-carboxylic esters and their corresponding acids.[8][9]
-
Palladium-Catalyzed Carbonylative Cyclization: Modern organometallic chemistry offers powerful tools for indole synthesis. Palladium-catalyzed reactions, for instance, can be used for the carbonylative functionalization of halo-indoles to produce indole carboxylic amides and acids, providing a versatile route for introducing the carboxyl group late in the synthesis.[10]
-
Intramolecular Houben–Hoesch Reaction: A flexible and step-efficient method has been developed to obtain highly functionalized 7-aminoindoles from pyrrole-3-carboxaldehydes. This involves a cyclization of allylic nitriles under Houben–Hoesch conditions to furnish the substituted 7-aminoindoles, which can be further modified.[11]
Diagram: Synthetic Pathways to 7-Substituted Indoles
Caption: Key synthetic routes to 7-substituted indole derivatives.
Structural Elucidation and Spectroscopic Analysis
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed to verify the identity and purity of each synthesized compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment.
-
¹H NMR: The indole N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm).[12] The aromatic protons on the benzene portion of the ring (H4, H5, H6) and the pyrrole protons (H2, H3) have characteristic chemical shifts and coupling patterns. A substituent at C7 will most significantly impact the chemical shift of the adjacent H6 proton.
-
¹³C NMR: The carbon signals also provide a unique fingerprint. The C7 carbon signal itself, and those of the adjacent C6 and C7a carbons, are directly influenced by the electronic nature of the substituent.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide an exact mass to within a few parts per million, allowing for the unambiguous determination of the molecular formula. Electron-impact (EI) mass spectrometry can also reveal characteristic fragmentation patterns, such as the loss of HCN from the indole ring, which further corroborates the structure.[13]
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
-
IR Spectroscopy: This technique is excellent for identifying key functional groups. For 7-substituted indole carboxylic acids, characteristic stretches include the broad O-H stretch of the carboxylic acid, the C=O stretch (approx. 1700 cm⁻¹), and the N-H stretch of the indole ring (approx. 3400 cm⁻¹).[14][15]
-
UV-Vis Spectroscopy: This provides information on the electronic transitions within the molecule. Substituents on the indole ring can cause shifts in the absorption maxima (λmax), which relate to the energy of the ¹Lₐ and ¹Lₑ transitions.[14][16][17][18] Electron-withdrawing groups on the benzene ring tend to lower the energy of the ¹Lₑ transition.[16][17]
Table 1: Expected Spectroscopic Data for Representative 7-Substituted Indole-2-Carboxylic Acids
| 7-Substituent (R) | ¹H NMR (H6 shift) | ¹³C NMR (C7 shift) | IR (N-H Stretch cm⁻¹) | Effect on UV-Vis λmax |
| -H (unsubstituted) | ~6.8-7.2 ppm | ~111-115 ppm | ~3400-3450 | Baseline |
| -CH₃ (Electron Donating) | Upfield shift vs. -H | Downfield shift vs. -H | ~3400-3450 | Small bathochromic shift |
| -Cl (Electron Withdrawing) | Downfield shift vs. -H | Variable (inductive vs. resonance) | ~3380-3430 | Bathochromic shift |
| -NO₂ (Strongly EWG) | Significant downfield shift | Significant downfield shift | ~3350-3400 | Significant bathochromic shift |
| -OCH₃ (Electron Donating) | Significant upfield shift | Significant downfield shift | ~3400-3450 | Bathochromic shift |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents on the indole core. Data is generalized from typical indole spectroscopic behavior.[12][14]
Impact of 7-Position Substitution on Molecular Properties (SAR)
The "Structure-Activity Relationship" is the core principle of medicinal chemistry. By systematically altering the structure of a molecule and observing the effect on its biological activity, we can build a predictive model for designing more potent and selective drugs.[3]
Electronic and Steric Effects
The nature of the substituent at the 7-position governs the molecule's properties in several key ways:
-
Electronic Effects: An electron-withdrawing group (EWG) like a nitro (-NO₂) or chloro (-Cl) group will decrease the electron density of the entire indole ring system. This can make the N-H proton more acidic and can influence the molecule's ability to participate in π-stacking interactions with a protein target. Conversely, an electron-donating group (EDG) like a methyl (-CH₃) or methoxy (-OCH₃) group will increase the electron density.
-
Steric Effects: The size of the substituent at C7 can create steric hindrance, influencing the preferred conformation of the molecule and potentially forcing other parts of the scaffold, like the carboxylic acid, into a specific orientation. This can be crucial for fitting into a well-defined binding pocket of a target enzyme or receptor.
-
Lipophilicity: The substituent directly impacts the molecule's water/oil partition coefficient (LogP). Adding a lipophilic alkyl chain will increase LogP, potentially improving membrane permeability but decreasing aqueous solubility. Adding a polar group like a hydroxyl (-OH) will have the opposite effect.
Case Studies in Biological Activity
-
FBPase Inhibitors: A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes. The strong electron-withdrawing nitro group at the 7-position was found to be critical for potent inhibition.[19][20]
-
Antimicrobial Agents: In the development of indolglyoxyl-polyamine conjugates as antimicrobials, substitution at the 7-position was explored. 7-methyl substituted analogues were found to exhibit strong activity against Gram-positive bacteria with no detectable cytotoxicity, highlighting the positive impact of a small, lipophilic group at this position.[21]
-
Anti-HIV Agents: Quantitative structure-activity relationship (QSAR) studies on a series of indole-7-carboxamides as anti-HIV agents have been performed. These studies help to correlate physicochemical properties with biological activity, guiding the design of new derivatives.[22]
Diagram: Structure-Activity Relationship Logic
Caption: Influence of C7-substituent properties on biological outcomes.
Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following protocols are standardized methodologies for the synthesis and analysis of 7-substituted indole carboxylic acids.
Protocol 1: General Synthesis of a 7-Substituted Indole-2-Carboxylic Acid via Fischer Indole Synthesis
This protocol is adapted from the synthesis of 7-(heteroaryl)-indole-2-carboxylic acids.[8][9]
-
Hydrazone Formation: To a solution of the desired ortho-substituted phenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and ethyl pyruvate (1.05 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting hydrazine.
-
Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to the reaction mixture. Heat the mixture to 80-100 °C and monitor by TLC. The reaction time can vary from 1 to 12 hours.
-
Workup & Purification: Cool the reaction mixture and pour it into ice water. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ethyl ester by column chromatography on silica gel.
-
Saponification: Dissolve the purified ethyl ester in a mixture of THF/methanol. Add an aqueous solution of lithium hydroxide (2.0 eq) and stir at room temperature overnight.
-
Acidification & Isolation: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl. The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 7-substituted indole-2-carboxylic acid.
Protocol 2: ¹H and ¹³C NMR Analysis of a 7-Substituted Indole Carboxylic Acid
This protocol provides standard parameters for acquiring high-quality NMR data.[12][23]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified indole carboxylic acid and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup (400/500 MHz Spectrometer): Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse ('zg30').
-
Spectral Width: ~16 ppm (centered around 6-8 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 16 scans.
-
-
¹³C NMR Acquisition (Proton-Decoupled):
-
Pulse Program: Standard proton-decoupled single-pulse with NOE ('zgpg30').
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 scans or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transform to the acquired FID. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H, δ 39.52 for ¹³C). Integrate ¹H signals and pick peaks for both spectra.
Protocol 3: LC-MS/MS Analysis for Molecular Weight Confirmation
This protocol is adapted from general procedures for analyzing indole derivatives.[24]
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Further dilute this solution to approximately 1-10 µg/mL with the initial mobile phase solvent. Filter the final solution through a 0.22 µm syringe filter.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (ESI Source):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5-4.5 kV.
-
Gas Temperature: 300-350 °C.
-
Nebulizer Pressure: 30-45 psi.
-
-
Data Analysis: Extract the mass spectrum corresponding to the chromatographic peak of the analyte. Determine the molecular weight from the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ions. Compare the observed mass to the calculated theoretical mass.
Conclusion
The 7-position of the indole carboxylic acid scaffold is a position of significant strategic importance in drug design. While historically less explored than other positions, it offers a powerful handle for modulating the steric and electronic properties of the entire molecule. Through a judicious choice of synthetic strategy, guided by robust analytical characterization, researchers can systematically probe the structure-activity relationships governed by this position. The insights gained from such comparative studies, as outlined in this guide, are invaluable for transforming a promising indole scaffold into a highly potent, selective, and effective therapeutic agent. The continued exploration of 7-substituted indoles will undoubtedly lead to the discovery of novel drugs to address a wide range of unmet medical needs.
References
-
Black, D. S. C., Deacon, G. B., & Edwards, G. L. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry, 44(12), 1771-1781. [Link]
-
ConnectSci. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry. [Link]
-
Karolin, J., et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link]
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Ragaini, F., & Borghi, R. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. [Link]
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Kushwaha, D. Synthesis and Chemistry of Indole. Pharmapproach. [Link]
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PubMed. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. [Link]
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Movassaghi, M., & Hunt, D. K. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(24), 6448–6451. [Link]
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PubMed. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters. [Link]
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Premnath, D., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry. [Link]
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ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters. [Link]
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An, L., et al. (2014). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 24(15), 3354-3358. [Link]
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Farmacia Journal. (2018). EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. Farmacia, 66(4). [Link]
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Semantic Scholar. (2016). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. [Link]
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Safety Operating Guide
7-Ethyl-1H-indole-5-carboxylic acid proper disposal procedures
Executive Summary: Operational Directive
Objective: Safe, compliant, and environmentally responsible disposal of 7-Ethyl-1H-indole-5-carboxylic acid (CAS 1554293-46-7).
Core Directive: This compound is a specialized organic building block. While not explicitly listed on federal P or U hazardous waste lists (RCRA), it must be managed as Hazardous Chemical Waste due to its potential for skin/eye irritation and aquatic toxicity. Do not dispose of down the drain. The only acceptable final disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.
Immediate Action Required:
-
Segregate: Keep separate from strong oxidizers and acids.[1]
-
Label: Tag as "Hazardous Waste - Organic Solid (Irritant)."
-
Containerize: Use high-density polyethylene (HDPE) or glass containers with screw-top lids.
Chemical Profile & Hazard Identification
Before disposal, you must validate the waste stream against the chemical's properties.
| Parameter | Data / Specification |
| Chemical Name | 7-Ethyl-1H-indole-5-carboxylic acid |
| CAS Number | 1554293-46-7 |
| Physical State | Solid (Powder), typically beige or off-white |
| Solubility | Low in water; soluble in DMSO, Methanol, Ethyl Acetate |
| Primary Hazards (GHS) | Warning H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Potential H400: Very toxic to aquatic life (based on structural analogs) [1, 2] |
| RCRA Status | Non-Listed .[2][3][4] Not a P-list (acute toxic) or U-list (toxic) waste. Must be evaluated for characteristics if mixed with solvents. [3] |
Waste Characterization & Regulatory Compliance
To ensure compliance with local and federal regulations (EPA/RCRA in the US, REACH in EU), you must characterize the waste stream correctly.
-
Waste Code Assignment: Since 7-Ethyl-1H-indole-5-carboxylic acid is not a listed waste, it does not carry a specific "U" code. However, if it is dissolved in a solvent (e.g., Methanol, Acetone), the waste stream assumes the codes of the solvent (e.g., F003 for ignitable solvents) [3].
-
Characteristic Waste: If disposed of as a pure solid, it does not typically meet the definition of Ignitability (D001), Corrosivity (D002), or Reactivity (D003). However, due to the "Irritant" classification, best practice dictates managing it as Non-Regulated Hazardous Waste to prevent environmental release.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired shelf-stock or excess solid reagent.
-
PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust.
-
Container Selection: Select a wide-mouth HDPE jar or amber glass jar.
-
Transfer: Carefully transfer the solid into the container. Avoid generating dust.[1][4]
-
Note: If dust is generated, wipe surfaces with a damp paper towel and add the towel to the solid waste container.
-
-
Labeling: Affix a hazardous waste tag.
-
Storage: Close lid tightly. Store in the "Solid Organic Waste" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Use this for reaction mixtures or HPLC waste containing the compound.
-
Segregation: Ensure the solution does not contain oxidizers (e.g., Hydrogen Peroxide, Nitric Acid). Indoles can react vigorously with strong oxidizers.
-
Bulking: Pour the solution into the laboratory's "Organic Solvent Waste" carboy (typically 20L HDPE).
-
Critical Check: If the solvent is halogenated (e.g., DCM, Chloroform), use the Halogenated Waste stream. If non-halogenated (e.g., Methanol, Ethyl Acetate), use the Non-Halogenated Waste stream.
-
-
Record Keeping: Log the addition on the carboy's waste log sheet. Estimate the concentration of the indole derivative (e.g., "<1% w/v").
Protocol C: Contaminated Debris
Use this for gloves, weighing boats, and paper towels.
-
Collection: Place all disposable items contaminated with the chemical into a clear heavy-duty plastic bag (2-mil thickness minimum).
-
Sealing: Twist and tape the bag neck to seal it.
-
Disposal: Place the sealed bag into the laboratory's Dry Hazardous Waste box (often a fiber drum or designated bin). Do not throw in the regular trash.
Visualized Workflows
Figure 1: Waste Stream Decision Tree
Use this logic flow to determine the correct disposal bin.
Caption: Decision logic for segregating 7-Ethyl-1H-indole-5-carboxylic acid waste streams.
Figure 2: Emergency Spill Response Protocol
Follow this workflow immediately in the event of a powder spill.
Caption: Immediate response workflow for solid spills to minimize inhalation risk.
Scientific Rationale & Compatibility
Why High-Temperature Incineration? Indole derivatives are stable organic aromatic structures. Standard wastewater treatment plants are not designed to degrade complex heterocyclic compounds, leading to potential bioaccumulation or aquatic toxicity [2]. High-temperature incineration (typically >1000°C) ensures complete mineralization of the indole ring into CO₂, H₂O, and NOₓ, effectively eliminating the hazard.
Chemical Incompatibility Warning:
-
Oxidizers: Do not mix with Nitric Acid or Perchlorates. Indoles are electron-rich and can undergo exothermic oxidation, potentially causing fire or explosion in a closed waste container.
-
Strong Acids: While less violent, mixing with strong mineral acids can induce polymerization or precipitation, clogging liquid waste lines.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
